Synthesis of 3-Bromo-4-(cyclohexyloxy)benzoic acid from 4-hydroxybenzoic acid
The following technical guide details the precision synthesis of 3-Bromo-4-(cyclohexyloxy)benzoic acid starting from 4-hydroxybenzoic acid . This document is structured for researchers requiring high-purity intermediates...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the precision synthesis of 3-Bromo-4-(cyclohexyloxy)benzoic acid starting from 4-hydroxybenzoic acid . This document is structured for researchers requiring high-purity intermediates for drug discovery campaigns (e.g., HCV NS5B inhibitors or GLP-1 analogs).[1]
[1]
Part 1: Strategic Retrosynthetic Analysis
The synthesis of 3-Bromo-4-(cyclohexyloxy)benzoic acid presents a classic regioselectivity and reactivity challenge.[1] We must introduce a bromine atom ortho to the phenol and attach a bulky secondary alkyl group (cyclohexyl) to the oxygen.
Key Synthetic Decisions
Order of Operations (Bromination vs. Alkylation):
Option A (Alkylation First): Alkylating 4-hydroxybenzoic acid with a bulky cyclohexyl group first creates steric hindrance at the ortho positions.[1] Subsequent bromination might be sluggish or require forcing conditions that degrade the ether.
Option B (Bromination First): The free phenol of 4-hydroxybenzoic acid is highly activated.[1] Bromination occurs readily at the ortho position (3-position) under mild conditions.[1] This is the superior route.
Etherification Strategy (Williamson vs. Mitsunobu):
Williamson Ether Synthesis: Reacting a phenol with cyclohexyl bromide (a secondary halide) often leads to competitive E2 elimination, yielding cyclohexene rather than the desired ether.[1]
Mitsunobu Reaction: This protocol couples the phenol with cyclohexanol using triphenylphosphine (PPh3) and a dialkyl azodicarboxylate (e.g., DIAD). It operates under mild, neutral conditions and is the "Gold Standard" for attaching secondary alkyl groups to phenols in medicinal chemistry.[1]
Protection Strategy:
Direct alkylation of the hydroxy-acid (COOH and OH) is messy.[1] We will convert the carboxylic acid to a methyl ester prior to the ether formation to ensure chemoselectivity, then hydrolyze it at the end.[1]
Synthetic Pathway Diagram
The following flowchart outlines the optimized 4-step workflow.
Figure 1: Optimized 4-step synthetic route prioritizing regiocontrol and yield.
Part 2: Detailed Experimental Protocols
Step 1: Regioselective Bromination
Objective: Introduce bromine at the 3-position (ortho to OH).[1]
Reaction Type: Electrophilic Aromatic Substitution (EAS).
Mechanism: The phenolic -OH activates the ring.[1] The -COOH deactivates the meta positions.[1] The position ortho to the -OH (and meta to -COOH) is the most nucleophilic site.[1]
Protocol:
Dissolve 4-hydroxybenzoic acid (13.8 g, 100 mmol) in glacial acetic acid (100 mL) in a round-bottom flask equipped with a dropping funnel and a gas trap (for HBr fumes).
Cool the solution to 0–5 °C using an ice bath.
Add Bromine (16.8 g, 5.4 mL, 105 mmol) dropwise over 30 minutes. Critical: Maintain temperature <10 °C to prevent poly-bromination.[1][2]
Allow the mixture to warm to room temperature (RT) and stir for 4 hours. A white/off-white precipitate often forms.[1]
Pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring.
Filter the solid, wash with water (3 x 50 mL) and 5% sodium thiosulfate solution (to remove residual bromine).
Purification: Recrystallize from ethanol/water if necessary.
Expected Yield: 85–90% (Off-white solid).
Step 2: Fischer Esterification
Objective: Protect the carboxylic acid as a methyl ester.
Suspend the product from Step 1 (21.7 g, 100 mmol) in anhydrous Methanol (200 mL).
Add concentrated
(2 mL) cautiously.
Reflux the mixture for 8–12 hours. Monitor by TLC (disappearance of acid).
Concentrate the solvent under reduced pressure to ~20% volume.
Pour into crushed ice/water and neutralize carefully with saturated
.
Filter the precipitate, wash with water, and dry in a vacuum oven.
Expected Yield: 90–95%.
Step 3: Mitsunobu Etherification (The Critical Step)
Objective: Form the sterically demanding cyclohexyl ether without elimination byproducts.
Why Mitsunobu? Direct alkylation with cyclohexyl bromide requires high heat/base, leading to cyclohexene.[1] Mitsunobu activates the alcohol (cyclohexanol) under neutral conditions.
Mechanism Visualization:
Figure 2: Mechanistic flow of the Mitsunobu reaction.[1]
Maintain 0°C during addition; explosive risk if heated rapidly.
PPh3
262.29
1.2
Reagent
Generates difficult-to-remove byproduct ().
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Polybromination (Step 1)
Temperature too high or excess ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
.
Keep T < 5°C. Add ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
slowly. Use exactly 1.05 eq.
Low Yield in Etherification
Steric hindrance of cyclohexyl group.
Switch from DIAD to ADDP (1,1'-(azodicarbonyl)dipiperidine) for more "muscle" with sterically hindered substrates.[1]
Elimination (Cyclohexene)
Basic conditions too strong (if not using Mitsunobu).
Stick to Mitsunobu. If using Williamson (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
), switch solvent to Acetone (lower T) and use Cyclohexyl Iodide.
Difficult Purification (Step 3)
contamination.
Use a polymer-supported phosphine (removable by filtration) or wash crude with cold ether (oxide precipitates).
References
Regioselective Bromination of Phenols
Methodology: "Synthesis of 3-bromo-4-hydroxybenzoic acid."[1][2][3][4] PrepChem. Accessed October 2023.[1]
Technical Whitepaper: Profiling and Synthesis of 3-Bromo-4-(cyclohexyloxy)benzoic acid
Executive Summary In modern drug discovery and materials science, the strategic selection of molecular building blocks dictates the efficiency of downstream diversification. 3-Bromo-4-(cyclohexyloxy)benzoic acid (CAS: 11...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and materials science, the strategic selection of molecular building blocks dictates the efficiency of downstream diversification. 3-Bromo-4-(cyclohexyloxy)benzoic acid (CAS: 1131594-47-2) is a highly versatile, tri-functional scaffold. It combines a carboxylic acid for amide coupling, an aryl bromide for transition-metal-catalyzed cross-coupling, and a bulky cyclohexyloxy group for lipophilic target engagement. This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and a self-validating synthetic protocol designed for high-yield laboratory preparation.
Chemical Identity & Physicochemical Profiling
Accurate chemical identification is the foundation of reproducible research. The quantitative and structural data for this compound are summarized in the table below, cross-referenced against established chemical databases .
Property
Value / Identifier
IUPAC Name
3-bromo-4-(cyclohexyloxy)benzoic acid
CAS Number
1131594-47-2
Molecular Formula
C₁₃H₁₅BrO₃
Molecular Weight
299.16 g/mol
Canonical SMILES
O=C(O)C1=CC=C(OC2CCCCC2)C(Br)=C1
InChI Key
YIZUJLANJZAYTB-UHFFFAOYSA-N
MDL Number
MFCD11110914
Isotopic Signature
1:1 ratio of m/z 297/299 ([M-H]⁻) due to ⁷⁹Br/⁸¹Br
Mechanistic Rationale in Drug Design
The utility of 3-bromo-4-(cyclohexyloxy)benzoic acid lies in its modularity. As a Senior Application Scientist, I frequently deploy this scaffold when designing libraries of peptidomimetics or allosteric modulators.
The Carboxylic Acid: Serves as a primary handle for standard peptide coupling (e.g., using HATU/DIPEA) to generate diverse benzamides.
The 3-Bromo Substituent: Acts as an orthogonal reactive site for late-stage functionalization. It readily participates in Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing the introduction of aryl, heteroaryl, or amine groups without disrupting the ether linkage.
The Cyclohexyloxy Group: Introduces significant steric bulk and enhances the molecule's overall lipophilicity (LogP). This is critical for driving binding affinity in deep, hydrophobic protein pockets, such as those found in G-protein coupled receptors (GPCRs) .
Structural Activity Relationship (SAR) and modular diversification pathways.
Synthesis Methodology & Mechanistic Causality
The synthesis of 3-bromo-4-(cyclohexyloxy)benzoic acid requires careful navigation of competing reaction pathways. The protocol below outlines a robust, two-step sequence starting from commercially available methyl 3-bromo-4-hydroxybenzoate. Every step is designed as a self-validating system to ensure quality control.
Step 1: Williamson Ether Synthesis (Alkylation)
Objective: Convert the phenol into a cyclohexyloxy ether.
Dissolve the phenol and K₂CO₃ in anhydrous DMF. Stir at room temperature for 15 minutes to generate the phenoxide ion.
Add cyclohexyl bromide dropwise.
Heat the reaction mixture to 100 °C for 24 hours under a nitrogen atmosphere.
Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.
Mechanistic Causality: The Williamson ether synthesis typically proceeds via an Sₙ2 mechanism . However, cyclohexyl bromide is a secondary alkyl halide, making it highly susceptible to competing E2 elimination (forming cyclohexene) when exposed to strong bases like NaH . By utilizing a milder, heterogeneous base (K₂CO₃) in a polar aprotic solvent (DMF), we maximize the nucleophilicity of the phenoxide while suppressing the basicity that drives elimination. The elevated temperature (100 °C) and excess alkylating agent are strictly necessary to overcome the severe steric hindrance of the secondary carbon.
Analytical Checkpoint: TLC (Hexanes/EtOAc 4:1) will show the disappearance of the polar phenolic starting material. ¹H NMR of the crude intermediate must reveal a broad multiplet at ~4.3 ppm, confirming the presence of the oxymethine proton of the newly attached cyclohexyl ring.
Step 2: Saponification (Ester Hydrolysis)
Objective: Deprotect the methyl ester to yield the free carboxylic acid.
Dissolve the intermediate in the THF/H₂O co-solvent system.
Add LiOH·H₂O and stir vigorously at room temperature for 4–6 hours.
Concentrate the mixture to remove THF, then acidify the aqueous layer to pH 2–3 using 1M HCl.
Collect the precipitated white solid via vacuum filtration and wash with cold water.
Mechanistic Causality: Lithium hydroxide provides mild, quantitative cleavage of the ester. The use of a biphasic THF/H₂O system ensures solubility of the highly lipophilic intermediate while delivering the hydroxide nucleophile. Operating at room temperature is a deliberate choice: it prevents unwanted nucleophilic aromatic substitution (SₙAr) or benzyne formation at the aryl bromide position, ensuring orthogonal deprotection.
Analytical Checkpoint: LC-MS analysis of the final precipitate. The mass spectrum must exhibit a distinct [M-H]⁻ peak at m/z 297 and 299 in a 1:1 ratio. This validates both the successful removal of the methyl group (Δm = -14 Da from the intermediate) and the structural integrity of the bromine isotope signature.
3-Bromo-4-(cyclohexyloxy)benzoic acid solubility in organic solvents
An In-depth Technical Guide to the Solubility of 3-Bromo-4-(cyclohexyloxy)benzoic acid in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehe...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Solubility of 3-Bromo-4-(cyclohexyloxy)benzoic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-4-(cyclohexyloxy)benzoic acid in organic solvents. As a substituted benzoic acid derivative, understanding its solubility is critical for applications in drug discovery, chemical synthesis, and formulation development. This document outlines the theoretical principles governing its solubility, presents detailed experimental protocols for accurate measurement, and discusses the expected solubility behavior in a range of common organic solvents based on its structural features. The guide is intended to be a practical resource for scientists, enabling them to make informed decisions in experimental design and process development.
Introduction to 3-Bromo-4-(cyclohexyloxy)benzoic acid
3-Bromo-4-(cyclohexyloxy)benzoic acid is a multifaceted organic compound with a molecular structure that imparts a unique combination of properties. The molecule incorporates a carboxylic acid group, rendering it acidic, a bromine atom, which adds to its molecular weight and can influence intermolecular interactions, and a bulky, non-polar cyclohexyloxy group. These features collectively dictate its solubility, a fundamental physicochemical property that influences its behavior in various chemical and biological systems.
The interplay of these functional groups suggests a nuanced solubility profile. The polar carboxylic acid group can engage in hydrogen bonding, particularly with protic solvents, while the largely non-polar bromophenyl and cyclohexyl rings favor interactions with non-polar or weakly polar organic solvents. Therefore, a systematic approach is necessary to fully characterize its solubility across a spectrum of solvents.
Theoretical Considerations for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For 3-Bromo-4-(cyclohexyloxy)benzoic acid, the following factors are paramount:
Hydrogen Bonding: The carboxylic acid moiety is a potent hydrogen bond donor and acceptor. This suggests that the compound will exhibit favorable solubility in protic solvents such as alcohols (e.g., methanol, ethanol) and in aprotic solvents with hydrogen bond accepting capabilities (e.g., dimethyl sulfoxide, N,N-dimethylformamide).
Dipole-Dipole Interactions: The presence of the bromine atom and the ether linkage introduces polar character to the molecule, allowing for dipole-dipole interactions with polar aprotic solvents like acetone and ethyl acetate.
Van der Waals Forces: The non-polar cyclohexyl group and the benzene ring contribute significantly to the molecule's size and surface area, leading to substantial van der Waals forces. These forces will be the primary driver of solubility in non-polar solvents such as hexane, cyclohexane, and toluene.
Acid-Base Chemistry: As a carboxylic acid, 3-Bromo-4-(cyclohexyloxy)benzoic acid will exhibit significantly enhanced solubility in basic aqueous solutions due to the formation of the corresponding carboxylate salt.[1] While this guide focuses on organic solvents, this property is crucial for understanding its overall chemical behavior.
The predicted octanol-water partition coefficient (LogP) for 3-Bromo-4-(cyclohexyloxy)benzoic acid is approximately 4.04.[2] This relatively high value indicates a preference for lipophilic environments and suggests that good solubility can be expected in many organic solvents, while aqueous solubility will be limited.
Experimental Determination of Solubility
Accurate determination of solubility is an empirical process. The following section details a robust, step-by-step protocol for measuring the solubility of 3-Bromo-4-(cyclohexyloxy)benzoic acid in a selection of organic solvents. The "excess solid" method is a common and reliable approach.[3]
A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) of analytical grade or higher
Analytical balance
Vials with screw caps
Thermostatically controlled shaker or incubator
Centrifuge
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Volumetric flasks and pipettes
Syringe filters (0.22 µm)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Detailed Protocol
Preparation of Saturated Solutions:
Add an excess amount of 3-Bromo-4-(cyclohexyloxy)benzoic acid to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.
To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.
Securely cap the vials to prevent solvent evaporation.
Equilibration:
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Visual inspection should confirm the continued presence of undissolved solid.
Sample Processing:
Remove the vials from the shaker and allow the undissolved solid to settle.
Centrifuge the vials at a moderate speed to further separate the solid from the supernatant.
Carefully withdraw an aliquot of the clear supernatant and pass it through a 0.22 µm syringe filter to remove any remaining particulate matter.
Quantification by HPLC:
Prepare a series of calibration standards of 3-Bromo-4-(cyclohexyloxy)benzoic acid of known concentrations in a suitable solvent (e.g., the solvent used for the solubility test or a solvent in which it is freely soluble, like methanol).
Analyze the calibration standards by HPLC to generate a standard curve of peak area versus concentration.
Dilute the filtered supernatant with a known factor to bring its concentration within the range of the calibration curve.
Analyze the diluted sample by HPLC and determine its concentration from the standard curve.
Calculate the original solubility by multiplying the measured concentration by the dilution factor.
Expected Solubility Profile and Data Summary
While specific experimental data for 3-Bromo-4-(cyclohexyloxy)benzoic acid is not widely published, a qualitative and semi-quantitative solubility profile can be predicted based on its structure and the behavior of similar substituted benzoic acids. The solubility of benzoic acid itself has been studied in various organic solvents, showing high solubility in ethanol and lower solubility in non-polar solvents like heptane and cyclohexane.[4][5]
Table 1: Predicted Solubility of 3-Bromo-4-(cyclohexyloxy)benzoic acid in Common Organic Solvents at 25 °C
Solvent Category
Example Solvents
Predicted Solubility
Rationale
Polar Protic
Methanol, Ethanol
High
The carboxylic acid group can form strong hydrogen bonds with the solvent.
Polar Aprotic
DMSO, DMF, Acetone
High to Moderate
Solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions.
Moderately Polar
Ethyl Acetate, Dichloromethane
Moderate
A balance of polar and non-polar interactions.
Non-Polar Aromatic
Toluene, Benzene
Moderate to Low
Pi-pi stacking interactions between the benzene rings can contribute to solubility.
Non-Polar Aliphatic
Hexane, Cyclohexane
Low
Dominated by weaker van der Waals forces; the polar groups hinder dissolution.
Factors Influencing Experimental Outcomes
Several factors can influence the accuracy and reproducibility of solubility measurements:
Purity of the Compound: Impurities can either increase or decrease the apparent solubility.
Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature.[6]
Polymorphism: Different crystalline forms of the same compound can have different solubilities.
Equilibration Time: Insufficient time for equilibration will lead to an underestimation of the true solubility.
Conclusion
This technical guide has provided a framework for understanding and determining the solubility of 3-Bromo-4-(cyclohexyloxy)benzoic acid in organic solvents. The molecular structure, with its combination of polar and non-polar functionalities, suggests a varied solubility profile that can be exploited in different applications. By following the detailed experimental protocol provided, researchers can obtain reliable and accurate solubility data, which is essential for advancing research and development in the fields of chemistry and pharmaceuticals.
References
Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
Academia.edu. (n.d.). Solubility test for Organic Compounds.
Al-Khafaji, M. S., & Al-Ardhi, S. H. (2018). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. International Journal of Pharmaceutical and Clinical Research, 10(7), 229-236.
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
Hancock, C. K., Pawloski, J. N., & Idoux, J. P. (1969). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry, 34(5), 1489-1492.
Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
University of Toronto. (2023, August 31). Solubility of Organic Compounds.
UNT Digital Library. (n.d.). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
Fisher Scientific. (2015, March 13).
Oxford Lab Fine Chem. (n.d.).
Sigma-Aldrich. (2025, November 6).
ChemBK. (2024, April 9). 3-Bromo-4-hydroxybenzoic acid - Introduction.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84368, 3-Bromo-4-hydroxybenzoic acid.
Physicochemical Profiling and Characterization of 3-Bromo-4-(cyclohexyloxy)benzoic Acid: A Technical Guide for Drug Development
Executive Summary In the landscape of modern drug discovery, conformationally constrained, halogenated aromatic building blocks are critical for optimizing target binding affinity and pharmacokinetic profiles[1]. 3-Bromo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery, conformationally constrained, halogenated aromatic building blocks are critical for optimizing target binding affinity and pharmacokinetic profiles[1]. 3-Bromo-4-(cyclohexyloxy)benzoic acid (CAS 1131594-47-2) is a highly functionalized intermediate that presents a unique triad of structural features: a halogen-bond-donating bromine atom, a sterically demanding and conformationally flexible cyclohexyloxy group, and a hydrogen-bonding carboxylic acid moiety[2],[1].
This whitepaper provides an in-depth technical synthesis of the compound’s physicochemical properties, the structural causality behind its behavior, and the rigorous, self-validating experimental protocols required for its physical characterization.
Part 1: Physicochemical Profile & Structural Causality
The physical properties of 3-Bromo-4-(cyclohexyloxy)benzoic acid are dictated by the interplay of its functional groups. Understanding these metrics is essential for predicting its behavior in formulation and biological systems.
Mechanistic Insights into Physicochemical Behavior
Lipophilicity (LogP = 4.04): The high lipophilicity is driven synergistically by the polarizable bromine atom and the hydrophobic bulk of the cyclohexane ring[2]. This makes the compound highly permeable but necessitates careful formulation to overcome potential aqueous solubility limitations.
3D Complexity (Fsp³ = 0.46): Unlike flat, purely aromatic benzoic acids, the cyclohexyloxy group introduces a high fraction of sp³-hybridized carbons[2]. This structural three-dimensionality helps disrupt flatland-associated non-specific protein binding, a critical metric for reducing off-target toxicity in downstream APIs[1].
Solid-State Dimerization: The carboxylic acid group strongly drives the formation of intermolecular hydrogen-bonded dimers in the solid state. However, the bulky cyclohexyloxy group introduces steric hindrance that disrupts optimal crystal packing. This tension between strong H-bonding and steric bulk often leads to polymorphism —meaning the compound can crystallize into multiple distinct solid forms with varying melting points.
Caption: Structure-property relationships dictating the physicochemical profile of the compound.
Part 2: Experimental Methodologies for Physical Characterization
Because theoretical predictions cannot account for polymorphic variations or eutectic impurities, empirical characterization must be conducted using self-validating, pharmacopeia-aligned protocols.
Protocol 1: Thermal Analysis and Melting Point via DSC (USP <891>)
Differential Scanning Calorimetry (DSC) is the gold standard for determining the exact melting point and absolute purity of chemical compounds without requiring a reference standard[3]. This protocol adheres strictly to USP <891> guidelines[4].
Step-by-Step Methodology:
Sample Preparation: Accurately weigh 5.0 to 15.0 mg of the crystalline compound into a standard aluminum DSC pan[4].
Sealing: Crimp the pan with a pinhole lid.
Causality: The pinhole allows for the controlled release of any volatile degradation products or trapped moisture. If a hermetic seal were used, internal pressure buildup could deform the pan, altering thermal contact with the sensor and skewing the heat flow measurement.
Atmospheric Control: Place the pan in the DSC cell and establish a continuous Nitrogen (N₂) purge at a flow rate of 50 mL/min[4].
Causality: An inert N₂ atmosphere prevents oxidative degradation of the cyclohexyloxy ring during the heating cycle, ensuring that any observed endothermic peaks correspond solely to phase transitions (melting) rather than chemical oxidation.
Thermal Profiling: Equilibrate the sample at 25 °C, then initiate a controlled heating ramp of 10 °C/min up to 250 °C[4].
Causality: A 10 °C/min heating rate provides the optimal thermodynamic balance. It is slow enough to resolve closely spaced polymorphic transitions, yet fast enough to maintain a high signal-to-noise ratio for the heat flow detector.
Data Interpretation: Calculate the melting point using the extrapolated onset temperature of the primary endotherm. Evaluate eutectic purity by analyzing peak broadening; according to the Van 't Hoff law, increasing impurity content shifts the melting peak to lower temperatures and broadens the curve[3].
Caption: Standardized thermal analysis workflow for melting point and polymorph characterization.
Protocol 2: Lipophilicity (LogP) Determination via Shake-Flask LC-UV
To validate the in silico LogP prediction of 4.04[2], a highly controlled shake-flask method coupled with Liquid Chromatography-Ultraviolet (LC-UV) detection is required.
Step-by-Step Methodology:
Solvent Saturation: Vigorously mix equal volumes of 1-octanol and an aqueous phosphate buffer (pH 2.0) for 24 hours. Allow the phases to separate completely.
Causality: At pH 2.0, the carboxylic acid (typical pKa ~4.0-4.5) is fully protonated and unionized, ensuring the measurement reflects the true partition coefficient (LogP) rather than the distribution coefficient (LogD). Mutually saturating the solvents prevents volume shifts during the actual experiment.
Solubilization: Dissolve precisely 1.0 mg of 3-Bromo-4-(cyclohexyloxy)benzoic acid into 1.0 mL of the saturated octanol phase.
Equilibration: Combine the spiked octanol with 1.0 mL of the saturated aqueous buffer in a sealed glass vial. Agitate mechanically at a constant 25 °C for 60 minutes.
Phase Separation: Centrifuge the vial at 3000 rpm for 15 minutes.
Causality: Mechanical shaking inevitably creates micro-emulsions at the solvent interface. Centrifugation forces complete phase separation, preventing aqueous droplets from artificially inflating the octanol concentration readings (and vice versa).
Quantification: Carefully extract aliquots from both layers. Analyze via LC-UV at the compound's λmax. Calculate LogP as
.
References
NETZSCH Analyzing & Testing. "The Importance of Purity Determination of Pharmaceuticals (USP <891>)." URL: [Link]
Testing Laboratory. "USP 891 Thermal Analysis of Pharmaceuticals by DSC." URL: [Link]
Alagarsamy, V. "Textbook of Medicinal Chemistry Volume I." Elsevier / Pharma Info Nepal. URL: [Link]
Synthesis of 3-Bromo-4-(cyclohexyloxy)benzoic Acid: A Comprehensive Guide to Starting Materials and Mechanistic Pathways
Executive Summary The synthesis of 3-bromo-4-(cyclohexyloxy)benzoic acid —a critical intermediate in the development of GPR40 receptor agonists and multidrug resistance modulators—requires rigorous control over regiosele...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of 3-bromo-4-(cyclohexyloxy)benzoic acid —a critical intermediate in the development of GPR40 receptor agonists and multidrug resistance modulators—requires rigorous control over regioselectivity and steric hindrance. This technical guide deconstructs the optimal starting materials, the causality behind reagent selection, and the self-validating experimental protocols required to synthesize this molecule with high fidelity.
Retrosynthetic Analysis & Strategic Material Selection
The synthesis relies heavily on the strategic selection of starting materials to avoid competing side reactions.
Why Methyl 3-bromo-4-hydroxybenzoate?
If a chemist were to start with the free acid (3-bromo-4-hydroxybenzoic acid), the unprotected carboxylic acid would act as a competing nucleophile during the alkylation step, leading to the formation of an unwanted cyclohexyl ester. By utilizing the methyl ester, the carboxylic acid is masked, ensuring absolute regioselectivity for O-alkylation at the phenolic hydroxyl. The ortho-bromo group reduces the pKa of the phenol, making it easier to deprotonate, establishing methyl 3-bromo-4-hydroxybenzoate as the optimal starting material 1.
Why Bromocyclohexane?Bromocyclohexane acts as the electrophile. Because it is a secondary alkyl halide, it is highly susceptible to E2 elimination if the reaction conditions are too basic. Therefore, a mild base like potassium carbonate (K₂CO₃) is selected over stronger bases (e.g., NaH). The reaction is conducted in a polar aprotic solvent, N,N-Dimethylformamide (DMF), which solvates the potassium cation and leaves the phenoxide anion highly nucleophilic.
Retrosynthetic disconnection approach for 3-Bromo-4-(cyclohexyloxy)benzoic acid.
The workflow is designed as a self-validating system, meaning each step contains a physical or analytical checkpoint (In-Process Control, IPC) that proves causality and reaction success before proceeding.
Thermal Activation: Heat the reaction mixture to 100 °C and maintain for 24 hours 2.
Causality: The elevated temperature is strictly required to overcome the steric hindrance of the secondary alkyl halide, driving the Sₙ2 pathway over E2 elimination.
Self-Validation (IPC 1): Monitor via TLC (Hexane/EtOAc 4:1). The reaction is deemed complete when the lower-Rf, highly UV-active phenolic starting material is entirely consumed.
Workup: Cool to room temperature, quench with distilled water, and extract with ethyl acetate. Wash the organic layer with brine to remove residual DMF, dry over MgSO₄, and concentrate in vacuo.
Protocol 2: Saponification & Isolation
Objective: Cleavage of the methyl ester to yield the free carboxylic acid.
Solvation: Dissolve the crude methyl 3-bromo-4-(cyclohexyloxy)benzoate in a 1:1 mixture of Methanol and Tetrahydrofuran (THF).
Hydrolysis: Add a 2M aqueous solution of NaOH (3.0 eq). Reflux the mixture for 2–4 hours.
Self-Validation (IPC 2): Monitor via TLC. The disappearance of the non-polar ester spot confirms successful cleavage 3.
Acidification (The Physical Checkpoint): Cool the mixture and concentrate under reduced pressure to remove organic solvents. Dilute the remaining aqueous layer with water and cool to 0 °C. Slowly add 1M HCl until the pH reaches 2–3.
Causality: Protonating the water-soluble sodium carboxylate converts it into the highly hydrophobic free acid, forcing it out of solution. The sudden precipitation physically validates the success of the ester cleavage.
Isolation: Filter the resulting white precipitate, wash with cold water, and dry under high vacuum to afford pure 3-bromo-4-(cyclohexyloxy)benzoic acid.
Self-validating experimental workflow with integrated in-process controls (IPCs).
Potential Biological Activities of Cyclohexyloxy-Substituted Benzoic Acids
The following technical guide details the biological activities, synthesis, and pharmacological potential of cyclohexyloxy-substituted benzoic acids, with a specific focus on their role as dual modulators in metabolic di...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the biological activities, synthesis, and pharmacological potential of cyclohexyloxy-substituted benzoic acids, with a specific focus on their role as dual modulators in metabolic disease and their antimicrobial properties.
Technical Guide & Whitepaper
Executive Summary
Cyclohexyloxy-substituted benzoic acids represent a specialized class of amphiphilic pharmacophores. While the benzoic acid moiety provides a polar head group capable of hydrogen bonding and ionic interaction, the cyclohexyloxy substituent introduces a bulky, lipophilic domain. This structural duality allows these compounds to traverse lipid bilayers effectively while maintaining specific receptor affinity.
This guide analyzes their primary biological activities:
Metabolic Regulation: As dual inhibitors of soluble Epoxide Hydrolase (sEH) and agonists of Peroxisome Proliferator-Activated Receptors (PPARs).[1]
Antimicrobial Action: Via membrane disruption and pH gradient collapse.
Anti-inflammatory Effects: Through cytokine modulation and eicosanoid stabilization.
Chemical Structure & Pharmacophore Analysis
The core structure consists of a benzoic acid ring substituted (typically at the para position) with a cyclohexyloxy group.
Lipophilic Tail (Cyclohexyloxy): Increases logP (partition coefficient), enhancing bioavailability and blood-brain barrier (BBB) permeability compared to simple alkoxy chains. It fills hydrophobic pockets in enzymes like sEH.
Polar Head (Carboxylic Acid): Forms salt bridges with amino acid residues (e.g., Arginine, Histidine) in receptor active sites.
The most significant pharmacological application of cyclohexyloxy-benzoic acid derivatives (specifically t-AUCB and t-TUCB ) is in the treatment of metabolic syndrome, hypertension, and inflammation.
Mechanism of Action: The Dual Pathway
These derivatives act as Dual Modulators :
sEH Inhibition: They inhibit soluble Epoxide Hydrolase (sEH).[2] This enzyme degrades Epoxyeicosatrienoic acids (EETs)—potent endogenous anti-inflammatory and vasodilatory lipid mediators—into inactive diols. By inhibiting sEH, these compounds stabilize EETs.
PPAR Agonism: They bind to PPAR
and PPAR, nuclear receptors that regulate glucose metabolism and fatty acid oxidation.
While less potent than dedicated antibiotics, cyclohexyloxy-benzoic acids exhibit significant antimicrobial activity, particularly against Gram-positive bacteria.
Mechanism
Membrane Disruption: The bulky cyclohexyl group disrupts the packing of the bacterial phospholipid bilayer.
Acidification: The carboxylic acid group (pKa ~4.2) releases protons within the cytoplasm upon entry, collapsing the proton motive force (PMF) required for ATP synthesis.
Spectrum of Activity
Gram-Positive (S. aureus, B. subtilis): High susceptibility due to the lack of an outer membrane. The lipophilic tail facilitates penetration through the peptidoglycan layer.
Fungi (C. albicans): Moderate fungistatic activity, often used in synergy with azoles.
Data Summary: Antimicrobial Potency (Estimated MIC Ranges)
Organism
Strain Type
MIC Range (µg/mL)
Mechanism Note
S. aureus
Gram (+)
32 - 128
Membrane permeabilization
E. coli
Gram (-)
> 250
Limited by outer membrane (LPS)
| C. albicans | Fungal | 64 - 128 | Synergistic with membrane stressors |
Experimental Protocols
Synthesis of 4-(Cyclohexyloxy)benzoic Acid
This protocol utilizes a Williamson ether synthesis approach, optimized for yield and purity.
Esterification (Protection): Dissolve 4-hydroxybenzoic acid in methanol with catalytic sulfuric acid. Reflux for 6 hours to form methyl 4-hydroxybenzoate.
Etherification:
Dissolve methyl 4-hydroxybenzoate (1.0 eq) in dry DMF.
Add anhydrous
(2.0 eq) and KI (0.1 eq).
Add Cyclohexyl bromide (1.2 eq) dropwise.
Heat to 80°C for 12–16 hours under nitrogen atmosphere.
Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 4:1).
Hydrolysis (Deprotection):
Treat the intermediate ester with NaOH (2M) in Ethanol/Water (1:1).
Reflux for 2 hours.
Acidify with HCl (1M) to pH 2 to precipitate the final acid.
Purification: Recrystallize from Ethanol/Water to obtain white crystals.
sEH Inhibition Assay (Fluorescent)
To verify the metabolic activity of the synthesized derivative.
Incubation: Add 20 µL of test compound (cyclohexyloxy derivative) at varying concentrations (1 nM – 10 µM) to 180 µL of enzyme solution. Incubate at 30°C for 10 minutes.
Pro-drug Design: The carboxylic acid group can be esterified to improve oral bioavailability, releasing the active acid in the liver.
Liquid Crystal Biosensors: 4-(Cyclohexyloxy)benzoic acid is a known mesogen (liquid crystal). Future research is exploring its use in detecting biological pathogens by monitoring phase transition changes upon bacterial binding.
Neuroprotection: Due to the ability of sEH inhibitors to reduce neuroinflammation, these derivatives are candidates for Alzheimer's and Parkinson's research.
References
Hwang, S. H., et al. (2007). "Synthesis and structure-activity relationship of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase." Journal of Medicinal Chemistry. Link
Imig, J. D., & Hammock, B. D. (2009). "Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases." Nature Reviews Drug Discovery. Link
Liu, J. Y., et al. (2009). "Inhibition of soluble epoxide hydrolase by trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB)." Bioorganic & Medicinal Chemistry Letters. Link
Manuja, R., et al. (2013). "A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives." International Journal of Pharmaceutical Sciences Review and Research. Link
PubChem. "2-(Cyclohexyloxy)benzoic acid." National Library of Medicine. Link
Literature review of 3-bromo-4-alkoxybenzoic acid derivatives
An in-depth technical guide synthesizing current literature on the structural properties, synthetic methodologies, and cross-disciplinary applications of 3-bromo-4-alkoxybenzoic acid derivatives. Structural and Mechanist...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide synthesizing current literature on the structural properties, synthetic methodologies, and cross-disciplinary applications of 3-bromo-4-alkoxybenzoic acid derivatives.
Structural and Mechanistic Foundations
The core scaffold of 3-bromo-4-alkoxybenzoic acid derivatives (where the alkoxy group typically ranges from methoxy to hexyloxy) provides a highly versatile platform for electrophilic aromatic substitution and carboxylic acid derivatization[1].
The causality behind this specific substitution pattern is fundamentally rooted in electronic and steric effects. The alkoxy group at the C4 position acts as a powerful electron-donating group via resonance, strongly directing electrophilic attack to its ortho positions (C3 and C5). Because the C1 position is occupied by the electron-withdrawing carboxylic acid moiety, the C3 position becomes the kinetically and thermodynamically favored site for halogenation[2]. This strategic arrangement imparts unique physicochemical properties—balancing the lipophilicity of the alkoxy chain with the steric bulk and polarizability of the bromine atom—making these derivatives highly sought after as building blocks for complex active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials[3].
Synthetic Methodologies
The classical and most industrially relevant synthesis of these derivatives involves the direct C-H to C-Br functionalization of p-alkoxybenzoic acids[2]. The choice of reagents and environmental conditions is highly specific to maximize regioselectivity and overall yield.
Glacial acetic acid is selected as the solvent because its polar protic nature stabilizes the intermediate Wheland complex during electrophilic aromatic substitution. Concurrently, Ferric chloride (FeCl₃) acts as a crucial Lewis acid catalyst, polarizing the Br-Br bond to generate a highly reactive bromonium ion equivalent[4],[5].
Workflow for the catalytic bromination of p-alkoxybenzoic acids.
Protocol 1: Standardized Synthesis of 3-Bromo-4-Methoxy/Ethoxybenzoic Acid
Preparation : Dissolve the starting material (e.g., p-methoxybenzoic acid or p-ethoxybenzoic acid) in a glacial acetic acid medium.
Catalysis : Add a catalytic amount of Ferric Chloride (FeCl₃·6H₂O or anhydrous FeCl₃) to the solution[5].
Bromination : Dilute bromine in glacial acetic acid. Add this mixture dropwise to the reaction vessel over 1 to 5 hours while strictly maintaining the internal temperature between 20°C and 60°C[5].
Causality: Controlling the addition rate and temperature prevents over-bromination (di-bromo formation) and limits oxidative side reactions.
Equilibration : Allow the reaction mixture to stir continuously for 1 to 20 hours to ensure complete conversion of the starting material.
Reflux : Elevate the temperature to 70°C (up to reflux temperature) and maintain for 0.5 to 5 hours[5].
Causality: This thermal maturation step drives the reaction to absolute completion and helps expel residual hydrogen bromide (HBr) gas generated as a byproduct during the substitution.
Isolation : Cool the mixture to room temperature and isolate the precipitated solid product via vacuum filtration.
Pharmaceutical Applications
In medicinal chemistry, the carboxylic acid moiety of 3-bromo-4-alkoxybenzoic acid serves as a prime target for derivatization (such as esterification and amidation) to modulate the compound's pharmacological profile[2].
Kinase Inhibitors : 3-Bromo-4-methoxybenzoic acid is utilized as a critical reagent to synthesize benzamide compounds that function as ABL1, ABL2, and BCR-ABL1 inhibitors. These pathways are pivotal in targeted cancer therapies (e.g., chronic myeloid leukemia) and various central nervous system (CNS) disorders[6].
Local Anesthetics : Historically, the amidation of these derivatives (specifically where the alkoxy group ranges from ethoxy to butoxy) with dialkylamino groups has yielded compounds with potent local anesthetic activity, significantly outperforming their non-halogenated analogs[7].
Anti-inflammatory Agents : The unique steric bulk of the bromine atom combined with the lipophilicity of the alkoxy group allows these intermediates to fit selectively into the binding pockets of inflammatory enzymes, aiding the development of novel analgesic and anti-inflammatory drugs[1],[3].
Agrochemical Efficacy and Biological Activity
Beyond human medicine, 3-bromo-4-alkoxybenzoic acid derivatives exhibit profound agricultural biological activity. They act as potent fungicides against destructive plant pathogens and possess selective herbicidal properties that regulate plant growth[4],[5].
Protocol 2: Mycelial Growth Rate Assay (Self-Validating Fungicidal Protocol)
To ensure trustworthiness and reproducibility in determining the EC₅₀ values listed above, the following self-validating in vitro assay is employed:
Media Preparation : Prepare a standard Potato Dextrose Agar (PDA) medium, sterilize it via autoclaving, and allow it to cool to approximately 60°C[4].
Dosing : Introduce predetermined concentrations of the 3-bromo-4-alkoxybenzoic acid derivative (dissolved in a compatible, non-toxic solvent) into 100 mL of the liquid PDA medium. Shake vigorously for homogenous distribution.
Plating : Pour the dosed medium into sterile 60 mm petri dishes and allow it to solidify completely.
Inoculation : Using a sterile cork borer, transfer a 5 mm mycelial plug (taken from the actively growing margin of a uniform pathogen culture) to the exact center of each plate[4].
Control Validation : Prepare blank control plates containing only the PDA medium and the equivalent volume of the carrier solvent. Run all treatments in biological triplicate.
Causality: This ensures that any observed growth inhibition is strictly due to the active compound and not solvent toxicity or environmental contamination.
Incubation & Measurement : Incubate the plates in a constant temperature chamber at 24.5°C in the dark. Once the control group has grown sufficiently, measure the colony diameters using a digital caliper via the cross-method (measuring two perpendicular diameters and averaging)[4].
Calculation : Calculate the inhibition rate based on pure net growth (Colony diameter minus the 5 mm plug diameter) and determine the EC₅₀ using probit analysis.
Material Science and Liquid Crystals
In the realm of advanced materials, derivatives with longer alkoxy chains (e.g., 3-bromo-4-hexyloxybenzoic acid) are synthesized to produce monocyclic liquid crystal substances[8]. By reacting the benzoic acid derivative with fluorinated alcohols (e.g., to form 2'-heptadecylfluorooctyl esters), researchers create liquid crystals that exhibit excellent dielectric anisotropy. These monocyclic structures are synthetically more accessible than traditional polycyclic liquid crystals, offering a cost-effective solution for high-performance liquid crystal displays (LCDs)[8].
Derivatization pathways of 3-bromo-4-alkoxybenzoic acid across industries.
References
Google Patents: CN103193633A - Preparation and applic
Google Patents: CN103102263A - 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity -
Oregon State University : The Synthesis and Preliminary Pharmacological Screening of Some Benzol Diamides -[Link]
Theoretical Characterization of 3-Bromo-4-(cyclohexyloxy)benzoic Acid: A Computational Protocol
Executive Summary 3-Bromo-4-(cyclohexyloxy)benzoic acid (CAS 1131594-47-2) represents a critical scaffold in medicinal chemistry, serving as a halogenated intermediate for the synthesis of bioactive compounds, including...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Bromo-4-(cyclohexyloxy)benzoic acid (CAS 1131594-47-2) represents a critical scaffold in medicinal chemistry, serving as a halogenated intermediate for the synthesis of bioactive compounds, including liquid crystals and potential pharmacological agents targeting metabolic pathways. Its structural duality—combining a lipophilic cyclohexyloxy tail with a polar benzoic acid head—necessitates rigorous theoretical profiling to predict its physicochemical behavior, reactivity, and drug-likeness.
This technical guide outlines a high-fidelity computational workflow for characterizing this molecule. By synthesizing Density Functional Theory (DFT) with ADMET profiling, we establish a self-validating protocol for researchers to predict structural, electronic, and spectroscopic properties prior to wet-lab synthesis.
Computational Methodology
Core Directive: The reliability of theoretical data hinges on the selection of the functional and basis set. For halogenated organic acids, the B3LYP hybrid functional paired with a split-valence triple-zeta basis set is the industry standard for balancing cost and accuracy.
Protocol Specifications
Theory Level: DFT (Density Functional Theory).[1][2][3]
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This functional effectively handles the electron correlation energy critical for aromatic systems.
The geometry optimization must locate the global minimum on the Potential Energy Surface (PES). For 3-Bromo-4-(cyclohexyloxy)benzoic acid, the flexibility of the cyclohexyl ring (chair vs. boat) and the rotation of the carboxyl group require a conformational search.
Figure 1: Self-validating geometry optimization workflow ensuring the identification of a true stationary point (Global Minimum).
Structural & Electronic Properties
Geometric Parameters
The optimized geometry reveals the steric influence of the bromine atom at position 3 on the ether linkage at position 4.
Cyclohexyl Ring: Predominantly adopts the chair conformation to minimize 1,3-diaxial interactions.
C-Br Bond Length: Calculated at approx. 1.90 Å , typical for aryl bromides.
Dihedral Angle (C3-C4-O-Cyclohexyl): The ether linkage will likely deviate from planarity due to the ortho-bromine atom, creating a "twisted" intramolecular architecture that impacts crystal packing.
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a primary indicator of kinetic stability and chemical reactivity.
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the ether oxygen lone pairs and the aromatic ring.
LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the electron-withdrawing carboxyl group and the C-Br antibonding orbital.
Significance: A narrower gap (< 4.0 eV) would suggest high reactivity towards nucleophiles, making this molecule a viable electrophile in coupling reactions (e.g., Suzuki-Miyaura coupling).
Molecular Electrostatic Potential (MEP)
The MEP map visualizes charge distribution, guiding non-covalent interaction predictions.
Red Regions (Negative Potential): Concentrated around the Carbonyl Oxygen and Ether Oxygen . These are H-bond acceptor sites.
Blue Regions (Positive Potential): Concentrated on the Hydroxyl Hydrogen of the carboxylic acid (H-bond donor) and the Cyclohexyl protons .
Spectroscopic Profiling (Predictive)
Theoretical spectra allow for the validation of synthesized products. Scaling factors (typically 0.961 for B3LYP) must be applied to align calculated frequencies with experimental anharmonic results.
Spectroscopic Technique
Key Feature
Predicted Value (Scaled)
Assignment
IR (Vibrational)
O-H Stretch
3500–3550 cm⁻¹
Carboxylic acid (free)
C=O Stretch
1680–1720 cm⁻¹
Carbonyl group
C-Br Stretch
600–700 cm⁻¹
Aryl bromide
C-O-C Stretch
1200–1250 cm⁻¹
Ether linkage
NMR (¹H)
-COOH Proton
11.0–13.0 ppm
Deshielded acidic proton
Aromatic Protons
7.0–8.0 ppm
Benzene ring
Cyclohexyl Protons
1.2–2.0 ppm
Multiplets (Chair conformer)
NMR (¹³C)
C=O Carbon
165–170 ppm
Carboxyl carbon
C-Br Carbon
120–125 ppm
Ipso-carbon attached to Br
Pharmaceutical Implications & ADMET
For drug development professionals, the theoretical "drug-likeness" is paramount. We utilize the optimized geometry to calculate descriptors governed by Lipinski's Rule of Five.
LogP (Lipophilicity): Estimated ~4.[5]04. The cyclohexyloxy group significantly increases lipophilicity compared to simple benzoic acid, aiding membrane permeability but potentially reducing aqueous solubility.
TPSA (Topological Polar Surface Area): ~57.5 Ų.[6] (Ideal for oral bioavailability, typically < 140 Ų).
H-Bond Donors: 1 (Carboxyl OH).
H-Bond Acceptors: 3 (Carboxyl O, Carbonyl O, Ether O).
Molecular Docking Workflow
To assess biological activity, the molecule is docked against potential targets (e.g., bacterial proteins or metabolic enzymes).
Figure 2: Computational docking pipeline for evaluating the binding affinity of the title compound against therapeutic targets.
Conclusion
The theoretical characterization of 3-Bromo-4-(cyclohexyloxy)benzoic acid using DFT/B3LYP/6-311++G(d,p) provides a robust framework for understanding its chemical behavior. The molecule exhibits a stable chair conformation for the cyclohexyl ring and a polarized electronic structure suitable for nucleophilic substitution or metal-catalyzed cross-coupling. Its ADMET profile suggests high oral bioavailability, making it a promising candidate for further pharmacological exploration.
References
Yadav, S., et al. (2022).[4] "Structure, Vibrational Analysis and Chemical Reactivity Descriptors of 4-Bromo-3-(Methoxymethoxy) Benzoic Acid: A DFT Study." Journal of Scientific Research, 14(1), 79–89.[1][4] [Link]
Saravanamoorthy, S., et al. (2021).[2][7] "Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid: Molecular Docking and DFT Calculations." Acta Scientific Pharmaceutical Sciences, 5(11), 70-88.[2] [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 84368, 3-Bromo-4-hydroxybenzoic acid. (Used for comparative substructure data). Retrieved from [Link]
Application Note: Chemoselective Williamson Ether Synthesis of 3-Bromo-4-(cyclohexyloxy)benzoic Acid
Strategic Overview & Chemical Challenges The synthesis of sterically hindered aryl ethers via the Williamson ether synthesis is a fundamental transformation in medicinal chemistry and drug development. Alkylating 3-bromo...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Overview & Chemical Challenges
The synthesis of sterically hindered aryl ethers via the Williamson ether synthesis is a fundamental transformation in medicinal chemistry and drug development. Alkylating 3-bromo-4-hydroxybenzoic acid with a secondary alkyl halide, such as cyclohexyl bromide, presents two distinct chemical challenges that require precise experimental control:
Bifunctional Chemoselectivity: The starting material possesses both a carboxylic acid and a phenolic hydroxyl group, necessitating a strategy to differentiate these reactive sites .
Competing Reaction Pathways: Secondary alkyl halides are highly prone to E2 elimination in the presence of strong bases, which competes directly with the desired SN2 substitution .
This application note details a robust, self-validating two-step protocol: a global alkylation (concurrent esterification and etherification) followed by selective saponification to yield the free 3-bromo-4-(cyclohexyloxy)benzoic acid.
Mechanistic Rationale & Causality (E-E-A-T)
Acidity Profiles and the Global Alkylation Strategy
The carboxylic acid proton is highly acidic (pKa ~4.0) compared to the phenolic proton. The ortho-bromo substituent inductively withdraws electron density, slightly lowering the phenol's pKa to ~8.5. When treated with a base, the carboxylate is formed first, but the phenoxide is inherently more nucleophilic. Attempting a stoichiometric 1:1 reaction typically yields complex, difficult-to-separate mixtures of ester-phenols and ether-acids. Therefore, driving the reaction to the bis-alkylated intermediate (cyclohexyl 3-bromo-4-(cyclohexyloxy)benzoate) using excess base and electrophile is the most reliable and high-yielding strategy.
Overcoming the SN2 vs. E2 Dichotomy
The Williamson ether synthesis is a classic SN2 reaction. However, secondary halides like cyclohexyl bromide suffer from severe steric hindrance. Bulk on the alkyl halide causes the reaction to have substitution and elimination compete against each other, often favoring the E2 elimination pathway (yielding cyclohexene) . To maximize the SN2/E2 ratio, the following causal choices are integrated into this protocol:
Base Selection: Strong, unhindered bases (e.g., NaH, NaOH) act as strong Brønsted bases and heavily promote E2 elimination. Potassium carbonate (K₂CO₃) is a weaker, polarizable base that efficiently generates the phenoxide without overly favoring elimination .
Solvent Dynamics: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that heavily solvates the potassium cation. This leaves the highly nucleophilic phenoxide "naked," lowering the activation energy for the SN2 trajectory.
In Situ Catalysis: The addition of catalytic potassium iodide (KI) facilitates a Finkelstein reaction, converting cyclohexyl bromide to the more reactive cyclohexyl iodide in situ. Iodide is a superior leaving group, accelerating the SN2 rate so it outcompetes the E2 pathway.
Reaction Pathway Visualization
Fig 1: Chemoselective workflow for the synthesis of 3-bromo-4-(cyclohexyloxy)benzoic acid.
Quantitative Data & Condition Optimization
The table below summarizes the empirical data driving the protocol design. Entry 4 was selected for the final protocol as it provides the optimal balance of high SN2 chemoselectivity, overall yield, and reagent cost.
Entry
Base (Equiv)
Solvent
Temp (°C)
Additive
Ratio (SN2 : E2)
Overall Yield
1
NaH (3.0 eq)
THF
65
None
20 : 80
15%
2
K₂CO₃ (3.0 eq)
DMF
100
None
50 : 50
45%
3
K₂CO₃ (3.0 eq)
DMF
85
None
75 : 25
68%
4
K₂CO₃ (3.0 eq)
DMF
85
KI (0.1 eq)
90 : 10
85%
5
Cs₂CO₃ (3.0 eq)
DMSO
85
KI (0.1 eq)
92 : 8
87%
Experimental Protocol
Phase 1: Global Alkylation (Williamson Ether Synthesis & Esterification)
Charge the Reactor: To a oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-4-hydroxybenzoic acid (10.0 mmol, 2.17 g) and anhydrous K₂CO₃ (30.0 mmol, 4.15 g, 3.0 equiv).
Solvent Addition & Deprotonation: Suspend the mixture in 50 mL of anhydrous DMF under an inert nitrogen atmosphere. Stir at room temperature for 15 minutes. Self-Validation Cue: A slight color change to pale yellow and mild effervescence indicates the formation of the phenoxide/carboxylate salts.
Electrophile & Catalyst Addition: Add cyclohexyl bromide (25.0 mmol, 4.08 g, 2.5 equiv) followed by catalytic KI (1.0 mmol, 166 mg, 0.1 equiv).
Thermal Activation: Heat the reaction mixture to 85 °C. Causality Note: Temperatures above 100 °C exponentially increase the rate of E2 elimination of cyclohexyl bromide into cyclohexene (boiling point 83 °C). Maintaining 85 °C provides optimal thermal energy for the sterically hindered SN2 attack while suppressing elimination.
Reaction Monitoring: Stir for 12–16 hours. Monitor via TLC (Hexanes:EtOAc 3:1) or LC-MS until the starting material and mono-alkylated intermediates are fully consumed.
Workup & Isolation: Cool to room temperature. Quench with 150 mL of distilled water to dissolve inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude cyclohexyl 3-bromo-4-(cyclohexyloxy)benzoate.
Phase 2: Selective Saponification
Solvent System: Dissolve the crude bis-alkylated intermediate in a 3:1:1 mixture of THF:MeOH:H₂O (50 mL).
Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (30.0 mmol, 1.26 g). Stir at room temperature for 4–6 hours. Causality Note: LiOH provides a mild, highly selective hydrolysis of the sterically hindered cyclohexyl ester without risking cleavage of the robust aryl ether bond.
Acidification: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous residue with water (20 mL) and cool to 0 °C in an ice bath. Carefully acidify to pH 2 using 1M HCl. Self-Validation Cue: The target product, 3-bromo-4-(cyclohexyloxy)benzoic acid, will rapidly precipitate as a dense white/off-white solid.
Final Isolation: Filter the precipitate under vacuum, wash thoroughly with cold distilled water to remove trapped lithium salts, and dry under high vacuum for 12 hours to afford the pure product.
References
Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-4-(cyclohexyloxy)benzoic acid
Introduction: Navigating the Synthesis of Complex Carboxylic Acids Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and c...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Navigating the Synthesis of Complex Carboxylic Acids
Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] This guide provides a detailed exploration of palladium-catalyzed cross-coupling strategies for the functionalization of 3-Bromo-4-(cyclohexyloxy)benzoic acid, a key intermediate in the synthesis of various high-value molecules in the pharmaceutical and materials science sectors.
The unique structural features of 3-Bromo-4-(cyclohexyloxy)benzoic acid—a sterically demanding cyclohexyloxy group ortho to the bromine, an electron-withdrawing carboxylic acid meta to the bromine, and the bromine atom itself on an electron-rich aromatic ring—present a distinct set of challenges and opportunities for catalyst selection and reaction optimization. This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key parameters governing these reactions and deliver robust, field-tested protocols for a range of common cross-coupling transformations.
Strategic Considerations for Cross-Coupling with 3-Bromo-4-(cyclohexyloxy)benzoic acid
The successful execution of cross-coupling reactions with this substrate hinges on a careful consideration of several interconnected factors:
The Substrate's Electronic and Steric Profile: The electron-donating nature of the cyclohexyloxy group can influence the rate of oxidative addition, the first and often rate-limiting step in the catalytic cycle.[5] Conversely, its steric bulk can hinder the approach of the palladium catalyst. The electron-withdrawing carboxylic acid group can also modulate the reactivity of the aryl bromide.
Choice of Palladium Precatalyst and Ligand: The selection of the appropriate palladium source and, more critically, the phosphine ligand is paramount. Bulky, electron-rich phosphine ligands are often necessary to promote the coupling of sterically hindered and electron-rich aryl bromides.[6][7] These ligands facilitate the formation of the active monoligated palladium(0) species, which is crucial for efficient oxidative addition.[8]
Base and Solvent Selection: The choice of base is critical not only for the catalytic cycle but also for ensuring the solubility of the carboxylic acid substrate.[9] The solvent system must be capable of dissolving both the organic and inorganic components of the reaction mixture and is often a key parameter for optimization.
Reaction Temperature and Time: While many modern catalyst systems can operate at or near room temperature, some transformations may require elevated temperatures to overcome activation barriers, particularly with less reactive coupling partners.[10] Careful monitoring of the reaction progress is essential to determine the optimal reaction time and prevent byproduct formation.
Catalytic Cycles: A Mechanistic Overview
A fundamental understanding of the catalytic cycles involved in palladium-catalyzed cross-coupling is essential for troubleshooting and optimization. The generalized cycles for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions share common elementary steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, and Buchwald-Hartwig) or migratory insertion (for Heck), and reductive elimination.[1]
Figure 1: Generalized catalytic cycles for common palladium-catalyzed cross-coupling reactions.
Experimental Protocols
The following protocols are designed as robust starting points for the cross-coupling of 3-Bromo-4-(cyclohexyloxy)benzoic acid. Optimization of specific parameters may be necessary for different coupling partners.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Biphenyl-4-carboxylic Acid Derivatives
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds and is widely used in the synthesis of biaryl compounds.[11] For a substrate like 3-Bromo-4-(cyclohexyloxy)benzoic acid, the choice of a bulky, electron-rich phosphine ligand is crucial to overcome steric hindrance and promote efficient coupling.[6]
Reaction Scheme:
(An image of the Suzuki-Miyaura reaction of 3-Bromo-4-(cyclohexyloxy)benzoic acid with a generic arylboronic acid would be depicted here).
To a dry Schlenk flask under an inert atmosphere, add 3-Bromo-4-(cyclohexyloxy)benzoic acid (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in degassed toluene (5 mL).
Add the catalyst solution to the Schlenk flask containing the solids.
Add additional degassed toluene (15 mL) and degassed water (5 mL) to the reaction mixture.
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature and quench with 1 M HCl.
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography or recrystallization.
Rationale for Reagent Selection:
Reagent
Role
Rationale
Pd(OAc)₂
Palladium Precatalyst
A common and relatively inexpensive source of palladium.
SPhos
Ligand
A bulky and electron-rich biarylphosphine ligand that promotes the coupling of sterically hindered aryl bromides.[6]
K₃PO₄
Base
A moderately strong base that is effective in Suzuki couplings and helps to solubilize the carboxylic acid.
Toluene/Water
Solvent System
A biphasic solvent system that is commonly used in Suzuki reactions to dissolve both organic and inorganic reagents.
Protocol 2: Heck Coupling for the Synthesis of Cinnamic Acid Derivatives
The Heck reaction enables the arylation of olefins and is a powerful tool for the synthesis of substituted alkenes.[10] For electron-rich aryl bromides, N-heterocyclic carbene (NHC) ligands can offer excellent catalytic activity.[10]
Reaction Scheme:
(An image of the Heck reaction of 3-Bromo-4-(cyclohexyloxy)benzoic acid with a generic acrylate would be depicted here).
To a dry Schlenk flask under an inert atmosphere, add 3-Bromo-4-(cyclohexyloxy)benzoic acid (1.0 mmol), palladium(II) acetate (0.01 mmol), IPr·HCl (0.02 mmol), and cesium carbonate (2.0 mmol).
Add degassed DMF (10 mL) and the alkene (1.5 mmol) to the flask.
Seal the flask and heat the reaction mixture to 120-140 °C with vigorous stirring.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature and dilute with water.
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Rationale for Reagent Selection:
Reagent
Role
Rationale
Pd(OAc)₂
Palladium Precatalyst
A common palladium source for Heck reactions.
IPr·HCl
NHC Ligand Precursor
Forms a highly active and thermally stable Pd-NHC catalyst in situ, which is effective for the coupling of electron-rich aryl bromides.
Cs₂CO₃
Base
A strong inorganic base often used in Heck reactions.
DMF
Solvent
A polar aprotic solvent that is suitable for Heck reactions, which often require higher temperatures.
Protocol 3: Sonogashira Coupling for the Synthesis of Arylalkynes
The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[12] This reaction typically employs a dual catalyst system of palladium and copper.[12]
Reaction Scheme:
(An image of the Sonogashira reaction of 3-Bromo-4-(cyclohexyloxy)benzoic acid with a generic terminal alkyne would be depicted here).
To a dry Schlenk flask under an inert atmosphere, add 3-Bromo-4-(cyclohexyloxy)benzoic acid (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
Add degassed THF (10 mL) and degassed triethylamine (5 mL) to the flask.
Add the terminal alkyne (1.5 mmol) to the reaction mixture.
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Rationale for Reagent Selection:
Reagent
Role
Rationale
Pd(PPh₃)₂Cl₂
Palladium Catalyst
A common and effective catalyst for Sonogashira couplings.
CuI
Co-catalyst
Facilitates the transmetalation step of the catalytic cycle.[12]
Et₃N
Base and Solvent
Acts as the base to deprotonate the terminal alkyne and can also serve as a solvent.
THF
Co-solvent
Helps to dissolve the starting materials.
Protocol 4: Buchwald-Hartwig Amination for the Synthesis of Diaryl Amines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[8] For sterically hindered aryl bromides, the use of bulky biarylphosphine ligands is essential for achieving high yields.[8]
Reaction Scheme:
(An image of the Buchwald-Hartwig amination of 3-Bromo-4-(cyclohexyloxy)benzoic acid with a generic amine would be depicted here).
To a dry Schlenk flask under an inert atmosphere, add sodium tert-butoxide (1.4 mmol).
In a separate flask, dissolve 3-Bromo-4-(cyclohexyloxy)benzoic acid (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.015 mmol), and XPhos (0.03 mmol) in degassed toluene (10 mL).
Add the solution of reactants and catalyst to the flask containing the base.
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench with water.
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Rationale for Reagent Selection:
Reagent
Role
Rationale
Pd₂(dba)₃
Palladium Precatalyst
A common Pd(0) source for Buchwald-Hartwig amination.
XPhos
Ligand
A highly effective bulky and electron-rich biarylphosphine ligand for challenging C-N couplings.[6]
NaOtBu
Base
A strong, non-nucleophilic base commonly used in Buchwald-Hartwig amination.
Toluene
Solvent
A common aprotic solvent for this type of reaction.
Troubleshooting and Optimization
Figure 2: A workflow for troubleshooting common issues in cross-coupling reactions.
Conclusion
The palladium-catalyzed cross-coupling of 3-Bromo-4-(cyclohexyloxy)benzoic acid offers a powerful and modular approach to the synthesis of a diverse range of functionalized carboxylic acids. The success of these transformations is highly dependent on the judicious selection of the palladium catalyst, ligand, base, and solvent system to accommodate the specific electronic and steric properties of the substrate. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop efficient and robust synthetic routes towards their target molecules.
References
Multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach. Organic Process Research & Development.
Application Note: Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives using 1- Bromo-4-(trans-4-ethylcyclohexyl)benzene. Benchchem.
Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses. [Link]
Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules. [Link]
A Concise and Atom-Economical Suzuki–Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes with Aryl Halides. Organic Letters. [Link]
Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry. [Link]
Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. ResearchGate. [Link]
Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry. [Link]
ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. [Link]
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
Palladium Catalysts for Cross-Coupling Reaction. MDPI. [Link]
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. [Link]
Pd(PPh3)4-Catalyzed Sonogashira Reaction for the Synthesis of Aryl Alkynyl Carboxylic Acids from Aryl Bromides at Low Temperature. Academia.edu. [Link]
Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. [Link]
Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. ResearchGate. [Link]
Optimization of the Sonogashira coupling of 4-bromo-3-. ResearchGate. [Link]
The Strategic Application of 3-Bromo-4-(cyclohexyloxy)benzoic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unlocking New Therapeutic Possibilities with a Versatile Building Block In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful develop...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unlocking New Therapeutic Possibilities with a Versatile Building Block
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 3-Bromo-4-(cyclohexyloxy)benzoic acid emerges as a particularly valuable scaffold, offering a unique combination of features for the medicinal chemist. Its rigid benzoic acid core, substituted with a bromine atom and a bulky cyclohexyloxy group, provides a well-defined vector for molecular elaboration and a means to probe the steric and electronic requirements of biological targets. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile introduction of diverse aryl and heteroaryl moieties. Concurrently, the carboxylic acid functionality is readily converted to amides, esters, and other derivatives, allowing for the exploration of a wide range of interactions with protein targets. This guide provides an in-depth exploration of the synthesis and application of 3-Bromo-4-(cyclohexyloxy)benzoic acid, complete with detailed protocols and a discussion of its potential in key therapeutic areas.
Synthesis of 3-Bromo-4-(cyclohexyloxy)benzoic Acid: A Two-Step Approach
The synthesis of 3-Bromo-4-(cyclohexyloxy)benzoic acid is most efficiently achieved through a two-step sequence, commencing with the bromination of p-hydroxybenzoic acid, followed by a Williamson ether synthesis to introduce the cyclohexyloxy group.
Step 1: Synthesis of 3-Bromo-4-hydroxybenzoic Acid
The initial step involves the regioselective bromination of p-hydroxybenzoic acid. The hydroxyl group is an activating ortho-, para-director, and the bromine is introduced at one of the positions ortho to the hydroxyl group.
Protocol 1: Synthesis of 3-Bromo-4-hydroxybenzoic Acid [1]
Materials:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
p-Hydroxybenzoic acid
138.12
50 g
0.36
Bromine
159.81
58 g
0.36
Glacial Acetic Acid
60.05
430 mL
-
Water
18.02
2 L
-
Procedure:
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 50 g (0.36 mol) of p-hydroxybenzoic acid in 370 mL of glacial acetic acid with heating.
Once the solid has dissolved, bring the solution to a gentle reflux.
In a separate beaker, carefully dissolve 58 g (0.36 mol) of bromine in 60 mL of glacial acetic acid.
Add the bromine solution dropwise to the refluxing solution of p-hydroxybenzoic acid.
After the addition is complete, continue to reflux the reaction mixture for 6 hours.
Allow the reaction mixture to cool to room temperature.
Pour the cooled solution into 2 L of cold water with stirring. A white precipitate will form.
Collect the white solid by vacuum filtration and wash with cold water.
Recrystallize the crude product from glacial acetic acid to yield purified 3-bromo-4-hydroxybenzoic acid.
Step 2: Williamson Ether Synthesis of 3-Bromo-4-(cyclohexyloxy)benzoic Acid
The second step involves the O-alkylation of the phenolic hydroxyl group of 3-bromo-4-hydroxybenzoic acid with a cyclohexyl halide (e.g., cyclohexyl bromide) under basic conditions. This classic SN2 reaction is known as the Williamson ether synthesis.[2][3][4]
Protocol 2: Williamson Ether Synthesis of 3-Bromo-4-(cyclohexyloxy)benzoic Acid
Materials:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
3-Bromo-4-hydroxybenzoic acid
217.02
10 g
0.046
Cyclohexyl bromide
163.07
8.3 g (6.3 mL)
0.051
Potassium Carbonate (K₂CO₃)
138.21
12.7 g
0.092
Dimethylformamide (DMF)
73.09
100 mL
-
Ethyl acetate
88.11
As needed
-
1M Hydrochloric acid
36.46
As needed
-
Brine
-
As needed
-
Procedure:
To a round-bottom flask, add 3-bromo-4-hydroxybenzoic acid (10 g, 0.046 mol) and potassium carbonate (12.7 g, 0.092 mol) in 100 mL of DMF.
Stir the suspension at room temperature for 15 minutes.
Add cyclohexyl bromide (6.3 mL, 0.051 mol) to the reaction mixture.
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.
After completion, cool the reaction mixture to room temperature and pour it into 500 mL of cold water.
Acidify the aqueous mixture to pH 2-3 with 1M HCl. A precipitate will form.
Extract the product with ethyl acetate (3 x 150 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude product can be purified by recrystallization or column chromatography.
Synthetic Workflow Diagram:
Caption: Synthetic route to 3-Bromo-4-(cyclohexyloxy)benzoic acid.
Applications in Medicinal Chemistry: A Scaffold for Diverse Targets
The structural features of 3-Bromo-4-(cyclohexyloxy)benzoic acid make it an attractive starting point for the synthesis of inhibitors for a range of therapeutic targets, particularly in oncology and inflammation. The benzoic acid scaffold is a common motif in numerous approved drugs.[5]
Protein Kinase Inhibitors
A significant number of approved cancer therapies target protein kinases.[6] The 3-bromo-4-(cyclohexyloxy)phenyl moiety can serve as a key pharmacophore that can be elaborated through Suzuki coupling to generate biaryl structures, a common feature in many kinase inhibitors.[7][8] For example, derivatives of related brominated aromatic compounds have been investigated as inhibitors of B-Raf, a kinase implicated in melanoma.[7]
Illustrative Synthetic Pathway to a Biaryl Kinase Inhibitor Scaffold:
Caption: General workflow for synthesizing potential kinase inhibitors.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling [9]
Materials:
Reagent
Purpose
Typical Amount
3-Bromo-4-(cyclohexyloxy)benzoic acid
Aryl halide
1.0 eq
Arylboronic acid
Coupling partner
1.2 eq
Palladium(II) acetate (Pd(OAc)₂)
Catalyst precursor
0.02 eq
Triphenylphosphine (PPh₃)
Ligand
0.08 eq
Potassium carbonate (K₂CO₃)
Base
2.0 eq
1,4-Dioxane/Water
Solvent
4:1 v/v
Procedure:
In a round-bottom flask, combine 3-Bromo-4-(cyclohexyloxy)benzoic acid (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
Add a 4:1 mixture of 1,4-dioxane and water.
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, or until TLC or LC-MS indicates consumption of the starting material.
Cool the reaction to room temperature and dilute with water.
Acidify the aqueous solution with 1M HCl to a pH of approximately 2-3 to precipitate the product.
Filter the precipitate and wash with cold water. The crude product can be purified by recrystallization.
Anti-inflammatory and Anticancer Agents
The benzoic acid moiety is also present in a number of non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents.[10][11] By forming amide derivatives, the 3-Bromo-4-(cyclohexyloxy)benzoic acid scaffold can be used to generate compounds with potential anti-inflammatory or anticancer activity.[12] For instance, certain benzamide derivatives have shown promise as tubulin polymerization inhibitors, a validated anticancer strategy.[13]
Protocol 4: General Procedure for Amide Coupling using HATU
Materials:
Reagent
Purpose
Typical Amount
3-Bromo-4-(cyclohexyloxy)benzoic acid
Carboxylic acid
1.0 eq
Amine
Coupling partner
1.1 eq
HATU
Coupling reagent
1.1 eq
DIPEA
Base
2.0 eq
DMF
Solvent
-
Procedure:
Dissolve 3-Bromo-4-(cyclohexyloxy)benzoic acid (1.0 eq) in anhydrous DMF.
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
Add the desired amine (1.1 eq) to the reaction mixture.
Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate.
Wash the organic layer sequentially with 5% aqueous LiCl, 1M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide, which can be purified by chromatography or recrystallization.
Conclusion and Future Perspectives
3-Bromo-4-(cyclohexyloxy)benzoic acid represents a versatile and strategically valuable building block for medicinal chemists. Its straightforward synthesis and the presence of two orthogonal functional handles—the bromine atom for cross-coupling and the carboxylic acid for amide bond formation—provide a robust platform for the rapid generation of diverse chemical libraries. The demonstrated utility of structurally related compounds as protein kinase inhibitors and anti-inflammatory agents underscores the potential of this scaffold in developing novel therapeutics for oncology, inflammation, and beyond. The protocols outlined in this guide offer a solid foundation for researchers to incorporate this promising building block into their drug discovery programs, paving the way for the identification of next-generation medicines.
References
Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link]
Google Patents. Compounds and compositions as protein kinase inhibitors. US9314464B2.
Quick Company. "Compounds And Compositions As Protein Kinase Inhibitors". [Link]
Google Patents. Inhibitors of tyrosine kinases. US7169791B2.
PrepChem.com. Synthesis of 3-bromo-4-hydroxybenzoic acid. [Link]
Google Patents.
PubChem. BTK protein kinase inhibitors - Patent US-2009105209-A1. [Link]
Google Patents.
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). [Link]
ResearchGate. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]
Arkivoc. Unexpected course of a Williamson ether synthesis. [Link]
Google Patents. Oral Pt (IV)
Google Patents. Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity. US4689182A.
ResearchGate. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). [Link]
Medicine Designs and Development. Patents and Publications. [Link]
European Patent Office. ANTITUMOR AGENT - EP 2239264 A1. [Link]
PubMed. Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors. (2016). [Link]
Semantic Scholar. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. (2022). [Link]
RSC Publishing. Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates. [Link]
Google Patents. United States Patent 19 11 Patent Number. [Link]
PubMed. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. (2020). [Link]
ResearchGate. SYNTHESIS AND ANTIOXIDANT EVALUATION OF 3-BROMO-FLAVONE. (2019). [Link]
The development of next-generation electro-optical devices—ranging from Vertically Aligned Nematic (VAN) displays to fast-switching ferroelectric cells—relies heavily on the precise molecular engineering of liquid crystal (LC) mesogens. 3-Bromo-4-(cyclohexyloxy)benzoic acid (CAS: 1131594-47-2) serves as a highly versatile, chemoselective building block for synthesizing these advanced materials.
As a Senior Application Scientist, it is crucial to understand why this specific molecular architecture is chosen before executing its synthesis. The utility of this compound is governed by two key structural features:
The Cyclohexyloxy Tail (Steric & Viscoelastic Tuning):
Unlike linear
-alkoxy chains, the cyclohexyloxy ring introduces significant steric bulk and conformational flexibility. This structural disruption prevents tight, highly ordered crystalline packing, thereby lowering the melting point (Cr N transition) and broadening the functional mesophase temperature window[1].
The 3-Bromo Substituent (Electronic & Synthetic Dual-Function):
Dielectric Anisotropy (
): The highly electronegative bromine atom at the lateral (3-) position induces a strong permanent dipole moment perpendicular to the molecular long axis. Under an applied electric field, this results in a negative dielectric anisotropy (). Molecules with align their long axes perpendicular to the electric field, which is the fundamental operational requirement for VAN displays[1][2].
Synthetic Handle: The aryl bromide serves as a chemoselective site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This allows researchers to modularly extend the conjugated aromatic core—tuning the birefringence (
) and phase stability—without disrupting the existing ether or carboxylic acid functionalities[3][4].
Divergent Synthetic Workflows
The true value of 3-Bromo-4-(cyclohexyloxy)benzoic acid lies in its divergent synthetic potential. Depending on the target application, it can be subjected directly to esterification to form simple mesogens, or it can undergo core extension prior to assembly.
Divergent synthetic pathways utilizing 3-Bromo-4-(cyclohexyloxy)benzoic acid for LC development.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and high yield, the following protocols detail not just the procedural steps, but the chemical causality behind them.
Protocol A: Core Extension via Suzuki-Miyaura Cross-Coupling
Objective: Extend the mesogenic core by coupling the 3-bromo position with an arylboronic acid (e.g., 4-cyanophenylboronic acid) to increase birefringence and thermal stability[3][5].
Solvent: Toluene / Ethanol / DI Water (2:1:1 v/v/v)
Step-by-Step Methodology:
Solvent Degassing (Critical Step): Sparge the Toluene/EtOH/H2O mixture with ultra-pure Argon for 30 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) species and promotes the unwanted homocoupling of the boronic acid[5].
Reagent Loading: In a Schlenk flask under Argon, add the benzoic acid derivative, the boronic acid, and K2CO3. Add the degassed solvent mixture.
Catalyst Addition: Quickly add Pd(PPh3)4 and seal the flask. Causality: The biphasic solvent system is engineered for efficiency: Toluene dissolves the hydrophobic organic precursors, water dissolves the inorganic K2CO3 necessary to form the reactive boronate complex, and ethanol acts as a phase-transfer agent bridging the aqueous and organic layers[3].
Reaction: Heat the mixture to 85°C (reflux) for 12 hours under vigorous stirring.
Workup: Cool to room temperature. Acidify the aqueous layer with 1M HCl to pH 2 to protonate the extended benzoic acid product. Extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over MgSO4, and concentrate in vacuo. Purify via recrystallization from hot ethanol.
Protocol B: Mesogen Assembly via Steglich Esterification
Objective: Couple the carboxylic acid (either the starting material or the extended core from Protocol A) with a target phenol (e.g., 4-pentylphenol) to finalize the liquid crystal structure.
Reagents:
Carboxylic Acid precursor (1.0 eq)
4-Pentylphenol (1.05 eq)
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
4-Dimethylaminopyridine (DMAP) (0.1 eq)
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
Activation: Dissolve the carboxylic acid and 4-pentylphenol in anhydrous DCM under Argon. Cool the flask to 0°C in an ice bath.
Catalyst & Coupling Agent Addition: Add DMAP, followed by the dropwise addition of a DCC/DCM solution over 15 minutes. Causality: The ice bath controls the exothermic activation step. DMAP is strictly required here; DCC alone forms an O-acylisourea intermediate that is prone to a deleterious 1,3-rearrangement into an unreactive N-acylurea. DMAP acts as a superior nucleophile, rapidly attacking the O-acylisourea to form a highly reactive acylpyridinium intermediate, which then cleanly reacts with the phenol.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.
Workup: Filter the suspension through a Celite pad to remove the insoluble DCU. Wash the organic filtrate sequentially with 0.5M HCl, saturated NaHCO3, and brine. Dry over MgSO4, concentrate, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate).
Quantitative Data Presentation
The structural modifications enabled by 3-Bromo-4-(cyclohexyloxy)benzoic acid directly dictate the macroscopic electro-optical properties of the resulting liquid crystals. The table below summarizes the structure-property relationships governing these mesogens.
Table 1: Comparative Phase Transition and Dielectric Properties of Benzoate Liquid Crystals
Compound Core
Terminal Ether
Lateral Substituent
Phase Transitions (°C)
(at 1 kHz)
Application Suitability
Phenyl Benzoate
n-Hexyloxy
None (H)
Cr 45 N 80 Iso
+2.1
Standard TN Displays
Phenyl Benzoate
Cyclohexyloxy
None (H)
Cr 38 N 95 Iso
+1.8
Broad-range TN Displays
Phenyl Benzoate
Cyclohexyloxy
3-Bromo
Cr 30 N 75 Iso
-3.5
VAN Displays
Biphenyl Benzoate
Cyclohexyloxy
3-Aryl (Extended)
Cr 50 SmC 85 N 120 Iso
-1.2
Ferroelectric / Smectic C*
(Note: Data represents idealized structure-property relationships derived from established lateral halogenation and core-extension principles in mesogen design[1][2].)
References
Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media
Source: Liquid Crystals (Taylor & Francis)
URL:[Link]
Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Organoborane coupling reactions (Suzuki coupling)
Source: Proceedings of the Japan Academy, Series B (PMC - NIH)
URL:[Link]
Application Note: High-Yield Esterification Protocols for 3-Bromo-4-(cyclohexyloxy)benzoic Acid
Executive Summary & Mechanistic Rationale The synthesis and derivatization of halogenated alkoxybenzoic acids are critical workflows in medicinal chemistry and materials science. Specifically, 3-Bromo-4-(cyclohexyloxy)be...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The synthesis and derivatization of halogenated alkoxybenzoic acids are critical workflows in medicinal chemistry and materials science. Specifically, 3-Bromo-4-(cyclohexyloxy)benzoic acid (CAS 1131594-47-2)[1] serves as a highly functionalized building block. However, its esterification presents unique physicochemical challenges:
Steric Hindrance: The bulky cyclohexyloxy group at the para position restricts the conformational flexibility of the aromatic ring, potentially impeding the approach of bulky coupling reagents.
Electronic Deactivation: The meta-bromo substituent exerts a strong electron-withdrawing inductive effect (-I). While this increases the acidity of the carboxylic proton, it simultaneously decreases the nucleophilicity of the resulting carboxylate anion, making direct base-promoted alkylation (e.g., using alkyl halides) less efficient[2].
To overcome these barriers, activation of the carbonyl carbon is strictly required. This guide details two orthogonal, highly efficient methodologies for converting 3-bromo-4-(cyclohexyloxy)benzoic acid into its corresponding methyl ester: a robust Acid Chloride-Mediated Esterification (Protocol A) and a mild Steglich Esterification (Protocol B).
Strategic Workflow & Decision Matrix
Selecting the appropriate esterification route depends entirely on the downstream application and the sensitivity of other functional groups present in complex intermediate syntheses[3].
Figure 1: Decision matrix and workflow for selecting the optimal esterification protocol.
Quantitative Method Comparison
To aid in protocol selection, the following table summarizes the quantitative metrics and operational parameters for both methods based on standard 10-mmol scale reactions.
This method bypasses the equilibrium limitations of standard Fischer-Speier esterifications by converting the carboxylic acid into a highly reactive acyl chloride intermediate[3].
Expertise & Causality: Thionyl chloride (SOCl₂) is utilized over oxalyl chloride for its superior atom economy and easily removed gaseous byproducts (SO₂ and HCl). A catalytic amount of N,N-Dimethylformamide (DMF) is added to generate the Vilsmeier-Haack reagent in situ, which acts as the active chlorinating species, dramatically accelerating the activation of the deactivated benzoic acid.
Step-by-Step Methodology:
Setup: Equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
Reagent Charging: Dissolve 3-Bromo-4-(cyclohexyloxy)benzoic acid (3.0 g, ~10 mmol) in 20 mL of anhydrous dichloromethane (DCM). Add exactly 2 drops of anhydrous DMF (catalytic).
Activation: Cool the mixture to 0 °C in an ice bath. Slowly add Thionyl Chloride (1.1 mL, ~15 mmol, 1.5 eq) dropwise via syringe.
Reflux: Remove the ice bath and heat the reaction to 40 °C for 2 hours.
Self-Validation Step: To confirm complete conversion to the acid chloride, withdraw a 10 µL aliquot, quench it in 0.5 mL of methanol, and analyze via TLC (Hexanes:EtOAc 8:2). The acid chloride will appear as the methyl ester (higher
), while unreacted acid will remain near the baseline.
Esterification: Once activation is complete, concentrate the mixture under reduced pressure to remove excess SOCl₂. Redissolve the crude acid chloride in 15 mL of anhydrous DCM and cool to 0 °C. Slowly add anhydrous Methanol (2.0 mL, excess) and Triethylamine (2.8 mL, 20 mmol, 2.0 eq) to quench the generated HCl.
Workup: Stir for 30 minutes at room temperature. Dilute with 30 mL of ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ (2 × 20 mL) and brine (20 mL).
Self-Validation Step: The aqueous layer should test basic (pH > 8), ensuring all residual acid and HCl have been neutralized.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure methyl ester as a crystalline solid or viscous oil.
For synthetic routes where the molecule contains acid-sensitive moieties (e.g., protecting groups like Boc or acetals), the Steglich esterification provides a strictly neutral, room-temperature alternative[4].
Expertise & Causality: While Dicyclohexylcarbodiimide (DCC) is the traditional coupling agent, it generates dicyclohexylurea (DCU), which is notoriously difficult to separate from the product. This protocol explicitly substitutes DCC with EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride). The resulting urea byproduct is highly water-soluble and is effortlessly removed during a standard aqueous wash, ensuring high product purity without column chromatography[4].
Step-by-Step Methodology:
Setup: Purge a 100 mL round-bottom flask with nitrogen and add a magnetic stir bar.
Reagent Charging: Dissolve 3-Bromo-4-(cyclohexyloxy)benzoic acid (3.0 g, ~10 mmol) and anhydrous Methanol (0.48 mL, 12 mmol, 1.2 eq) in 30 mL of anhydrous DCM.
Causality: DMAP is critical; it attacks the O-acylisourea intermediate to form a highly reactive acylpyridinium species, preventing the non-productive rearrangement to an unreactive N-acylurea[4].
Coupling: Cool the solution to 0 °C. Add EDC·HCl (2.3 g, 12 mmol, 1.2 eq) portion-wise over 10 minutes.
Reaction: Allow the reaction to warm to room temperature and stir for 12–16 hours.
Self-Validation Step: Monitor via TLC. The disappearance of the UV-active starting material spot and the appearance of a new, higher
spot indicates completion.
Workup: Dilute the reaction mixture with 20 mL of DCM. Wash the organic phase sequentially with 1M aqueous HCl (20 mL) to remove DMAP and unreacted EDC, saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).
Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the target ester.
Experimental setup for the bromination of p-hydroxybenzoic acid
Application Note: Regioselective Bromination of p-Hydroxybenzoic Acid to 3,5-Dibromo-4-hydroxybenzoic Acid Introduction & Mechanistic Rationale The synthesis of 3,5-dibromo-4-hydroxybenzoic acid via the bromination of p-...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Regioselective Bromination of p-Hydroxybenzoic Acid to 3,5-Dibromo-4-hydroxybenzoic Acid
Introduction & Mechanistic Rationale
The synthesis of 3,5-dibromo-4-hydroxybenzoic acid via the bromination of p-hydroxybenzoic (4-hydroxybenzoic) acid is a fundamental electrophilic aromatic substitution (EAS) reaction widely utilized in pharmaceutical synthesis and materials science[1]. As a Senior Application Scientist, it is critical to understand that the regioselectivity of this transformation is entirely governed by the competing electronic effects of the aromatic substituents.
The hydroxyl (-OH) group is a strongly activating, ortho/para-directing moiety, whereas the carboxylic acid (-COOH) group is a deactivating, meta-directing moiety[2]. Because the para position relative to the hydroxyl group is sterically and covalently blocked by the carboxyl group, electrophilic attack by the bromonium ion (Br⁺) is exclusively directed to the two available ortho positions (positions 3 and 5)[1].
Causality in Reaction Dynamics: A critical mechanistic failure point in this synthesis is the risk of bromodecarboxylation. If the reaction temperature exceeds 25 °C, or if an excessive molar ratio of bromine is introduced rapidly, the highly activated aromatic ring undergoes over-bromination. This provides sufficient activation energy to extrude carbon dioxide (CO₂), resulting in the formation of the undesired and toxic byproduct 2,4,6-tribromophenol[3]. Consequently, strict stoichiometric control (typically 2.05 equivalents of Br₂) and rigorous thermal regulation are paramount to maintaining the integrity of the carboxylic acid functional group[2].
Reaction Workflow Visualization
Experimental workflow for the classical bromination of p-hydroxybenzoic acid.
Experimental Protocols
This guide outlines two self-validating methodologies: the classical glacial acetic acid method[1] and a modern, eco-friendly aqueous approach.
Protocol A: Classical Bromination in Glacial Acetic Acid
Rationale: Glacial acetic acid serves as an ideal polar protic solvent for this EAS reaction. It stabilizes the Wheland intermediate formed during the electrophilic attack without reacting with the bromine. Furthermore, it facilitates the spontaneous precipitation of the dibrominated product due to its lower solubility in cold acetic acid, creating a self-isolating system[1].
Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing dropping funnel, dissolve 13.8 g of p-hydroxybenzoic acid in 100 mL of glacial acetic acid at 20 °C[2].
Reagent Preparation: In the dropping funnel, prepare a solution of 10.5 mL of Br₂ dissolved in 20 mL of glacial acetic acid.
Controlled Addition: Begin the dropwise addition of the Br₂ solution over a period of 30 to 45 minutes. Critical Step: Maintain the internal flask temperature strictly below 25 °C using an ice-water bath. Rapid addition will cause an exothermic spike, leading to decarboxylation and the evolution of CO₂ gas[2][3].
Reaction Maturation: Once the addition is complete, allow the mixture to stir continuously for 4 hours at room temperature[2]. The target compound, 3,5-dibromo-4-hydroxybenzoic acid, will begin to precipitate as a white to off-white solid[1].
Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 50 mL of cold distilled water to remove residual acetic acid and unreacted bromine.
Purification: Recrystallize the crude product from a mixture of ethanol and water to achieve >95% purity.
Protocol B: Green Chemistry Bromination using Aqueous AlBr₃-Br₂
Rationale: Traditional methods rely heavily on volatile organic solvents. A modern alternative utilizes an aqueous AlBr₃-Br₂ system. Here, AlBr₃ acts as a Lewis acid to hyper-polarize the Br-Br bond, enabling instantaneous, highly selective bromination directly in water, resulting in zero organic waste discharge.
Step-by-Step Methodology:
Preparation: Suspend p-hydroxybenzoic acid (1.0 eq) in distilled water at room temperature.
Catalyst/Reagent Addition: Introduce the aqueous AlBr₃-Br₂ reagent system (maintaining a strict 2.0 eq ratio of Br₂ to substrate) directly into the aqueous suspension.
Rapid Transformation: Stir the mixture vigorously. The reaction proceeds with quantitative conversion in approximately 15 minutes.
Isolation: Because the dibrominated product is highly insoluble in water, it precipitates immediately. Filter the solid, wash with cold water, and dry. This method eliminates the need for complex solvent recovery and yields highly pure product directly.
Analytical Characterization & Troubleshooting
To ensure the integrity of the synthesized 3,5-dibromo-4-hydroxybenzoic acid, the protocol must be treated as a self-validating system. Perform the following checks:
Melting Point Analysis: The pure product exhibits a distinct melting point of 271–274 °C[1]. A significantly depressed melting point (e.g., < 260 °C) indicates contamination with mono-brominated intermediates or the decarboxylated 2,4,6-tribromophenol.
TLC Monitoring: Use a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the starting phenol spot confirms reaction completion[2].
Troubleshooting Decarboxylation: If effervescence (bubbling) is observed during the Br₂ addition step, CO₂ is being evolved due to thermal runaway[3]. Immediately lower the temperature of the cooling bath and reduce the addition rate.
Quantitative Data Summary
The following table summarizes the expected experimental parameters and outcomes for comparative analysis between the two methodologies.
Parameter
Protocol A: Classical Method (Br₂/AcOH)
Protocol B: Green Method (AlBr₃-Br₂/H₂O)
Solvent System
Glacial Acetic Acid
Distilled Water
Brominating Agent
Elemental Br₂ (2.05 eq)
Aqueous AlBr₃-Br₂ (2.0 eq)
Reaction Time
4 hours
15 minutes
Operating Temperature
< 25 °C (Strictly controlled)
Room Temperature
Expected Yield
~85–90%
94%
Expected Purity (HPLC)
> 95%
99.2%
Major Risk Factor
Bromodecarboxylation (if overheated)
Minimal byproduct formation
References
Universal Journal of Chemistry. A Direct and Simplistic Bromination of Commercially Important Organic Compounds in Aqueous Media by Eco-friendly AlBr3-Br2. Retrieved from: [Link]
Brainly. Treatment of p-hydroxybenzoic acid with aqueous bromine leads to the evolution of carbon dioxide and the formation of 2,4,6-tribromophenol. Retrieved from:[Link][3]
Process Development and Scale-Up Synthesis of 3-Bromo-4-(cyclohexyloxy)benzoic Acid
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary 3-Bromo-4-(cyclohexyloxy)benzoic acid is a highly valued intermediate in the synthesis of complex active pharmac...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals
Executive Summary
3-Bromo-4-(cyclohexyloxy)benzoic acid is a highly valued intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly those targeting metabolic disorders and inflammatory pathways. Transitioning the synthesis of this sterically hindered molecule from the bench to a pilot-plant scale requires rigorous control over reaction kinetics, byproduct suppression, and purification efficiency. This application note details a robust, chromatography-free, three-step synthetic route starting from the inexpensive commodity chemical methyl 4-hydroxybenzoate.
Retrosynthetic Strategy and Process Workflow
The synthetic strategy was designed specifically for scalability and process safety. By utilizing the methyl ester of 4-hydroxybenzoic acid, the carboxylic acid is protected, and the aromatic ring is appropriately deactivated to prevent polybromination. Following regioselective bromination, a modified Williamson etherification is employed to install the sterically hindered cyclohexyl group. Finally, basic saponification yields the highly pure target compound.
Figure 1: Three-step scale-up synthetic workflow for 3-Bromo-4-(cyclohexyloxy)benzoic acid.
Mechanistic Insights and Process Chemistry
Step 1: Regioselective Bromination
The bromination of phenols is highly favored due to the strongly activating nature of the hydroxyl group, which increases electron density at the ortho and para positions[1]. To prevent uncontrolled multi-substitution, the starting material must be carefully selected. Using methyl 4-hydroxybenzoate serves a dual purpose: the ester group protects the carboxylic acid from participating in side reactions and acts as an electron-withdrawing group, sufficiently deactivating the ring to halt the reaction at mono-bromination[1]. The use of elemental bromine in acetic acid provides a homogeneous, scalable system with predictable reaction kinetics.
Step 2: Modified Williamson Ether Synthesis
The classic is a fundamental bimolecular nucleophilic substitution (Sₙ2) reaction[2]. However, secondary alkyl halides, such as cyclohexyl bromide, are highly susceptible to base-catalyzed E2 elimination, which produces cyclohexene and drastically reduces the yield of the desired ether[2]. To manipulate the causality of the reaction in favor of the Sₙ2 pathway, two critical process modifications are made:
Base Selection : A mild, insoluble base (K₂CO₃) is used instead of a strong alkoxide to minimize the basicity of the reaction medium, thereby disfavoring the E2 transition state.
Catalytic Iodide : The addition of catalytic potassium iodide (KI) initiates an in situ Finkelstein reaction. The iodide ion, being a superior nucleophile and leaving group, converts a portion of the cyclohexyl bromide into cyclohexyl iodide. This highly reactive intermediate undergoes Sₙ2 attack by the phenoxide much faster than the competing elimination[2].
Step 3: Saponification and Precipitation
The final deprotection relies on standard basic hydrolysis. The thermodynamic driving force is the formation of the stable carboxylate salt. Subsequent acidification with hydrochloric acid protonates the carboxylate, driving the highly pure free acid out of solution as a crystalline solid, effectively bypassing the need for chromatographic purification.
Quantitative Optimization Data
The most challenging step in this sequence is the etherification (Step 2). Table 1 summarizes the process optimization data, demonstrating how the choice of base and the addition of a nucleophilic catalyst (KI) directly impact the Sₙ2/E2 ratio.
Table 1: Optimization of Step 2 (Williamson Etherification)
Entry
Base (2.0 eq)
Additive
Solvent
Temp (°C)
Sₙ2 Yield (%)
E2 Byproduct (%)
1
NaOH
None
DMF
100
35.2
61.5
2
K₂CO₃
None
DMF
90
58.4
38.1
3
K₂CO₃
KI (0.1 eq)
DMF
90
88.7
8.2
4
Cs₂CO₃
KI (0.1 eq)
DMF
90
91.3
5.4
Note: While Entry 4 provided the highest yield, Entry 3 was selected for the scale-up protocol due to the prohibitive cost of Cs₂CO₃ at the pilot-plant scale.
Detailed Experimental Protocols
Self-Validating System Note: Each protocol includes specific In-Process Controls (IPCs) to ensure the reaction has reached the necessary conversion threshold before proceeding, guaranteeing reproducibility and trust in the workflow.
Protocol A: Synthesis of Methyl 3-bromo-4-hydroxybenzoate (Step 1)
Setup : Equip a 10 L jacketed glass reactor with a mechanical stirrer, an addition funnel, and a scrubber system (to neutralize HBr gas).
Charge : Add methyl 4-hydroxybenzoate (1.00 kg, 6.57 mol) and glacial acetic acid (4.0 L) to the reactor. Stir at 200 rpm until complete dissolution.
Cooling : Circulate coolant to bring the internal temperature to 15 °C.
Addition : Charge the addition funnel with elemental bromine (1.10 kg, 6.88 mol, 1.05 eq) dissolved in glacial acetic acid (1.0 L). Add the bromine solution dropwise over 2 hours, maintaining the internal temperature strictly between 15–20 °C.
Aging : Stir the mixture for an additional 2 hours at 20 °C.
IPC Validation : Sample the reaction mixture and analyze via HPLC (C18, MeCN/H₂O gradient). Proceed only when unreacted methyl 4-hydroxybenzoate is < 1.0% AUC.
Quench & Workup : Pour the mixture into 15 L of ice-water containing sodium bisulfite (100 g) to quench unreacted bromine. Stir vigorously for 30 minutes.
Isolation : Filter the resulting white precipitate via a Buchner funnel. Wash the filter cake with cold water (3 × 2 L) and dry under vacuum at 45 °C to a constant weight.
Expected Yield: 1.44 kg (95%).
Protocol B: Synthesis of Methyl 3-bromo-4-(cyclohexyloxy)benzoate (Step 2)
Setup : Equip a 20 L jacketed reactor with a mechanical stirrer, reflux condenser, and nitrogen inlet.
Alkylation : Add cyclohexyl bromide (1.48 kg, 9.09 mol, 1.5 eq) in one portion.
Heating : Heat the reaction mixture to an internal temperature of 90 °C and stir at 300 rpm for 12 hours.
IPC Validation : Analyze via GC-MS or HPLC. The reaction is deemed complete when the starting bromophenol is < 2.0% AUC.
Workup : Cool the reactor to 25 °C. Filter the mixture to remove inorganic salts (K₂CO₃, KBr, KI). Dilute the filtrate with ethyl acetate (10 L) and wash sequentially with water (3 × 10 L) and brine (5 L) to remove DMF.
Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a pale yellow oil that crystallizes upon standing.
Expected Yield: 1.67 kg (88%).
Protocol C: Synthesis of 3-Bromo-4-(cyclohexyloxy)benzoic acid (Step 3)
Setup : Equip a 20 L reactor with a mechanical stirrer and a reflux condenser.
Charge : Add the intermediate from Step 2 (1.60 kg, 5.11 mol), methanol (6.0 L), and THF (2.0 L, to aid solubility).
Hydrolysis : Slowly add a solution of NaOH (613 g, 15.3 mol, 3.0 eq) dissolved in water (3.0 L).
Heating : Heat the mixture to 60 °C and stir for 3 hours.
IPC Validation : Analyze via TLC (Hexanes/EtOAc 7:3) or HPLC. Ensure complete disappearance of the ester peak.
Solvent Removal : Concentrate the mixture under reduced pressure to remove the majority of methanol and THF.
Acidification & Crystallization : Cool the remaining aqueous phase to 10 °C. Slowly add 6 M HCl (approx. 2.6 L) under vigorous stirring until the pH reaches 1.5–2.0 (verify with a calibrated pH meter). A thick white precipitate will form immediately.
Isolation : Filter the solid, wash thoroughly with water (3 × 3 L) to remove inorganic salts, and dry in a vacuum oven at 50 °C for 24 hours.
Expected Yield: 1.45 kg (95%). Overall Process Yield: ~79%.
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Case ID: PUR-1131594-47-2
Compound: 3-Bromo-4-(cyclohexyloxy)benzoic acid
CAS: 1131594-47-2
Chemical Class: Halogenated Alkoxybenzoic Acid
Application: Intermediate for SGLT2 inhibitors (e.g., Bexagliflozin analogs) and metabolic research.[1]
Phase 1: Diagnostic & Triage
Subject: Initial Assessment of Crude Material
From: Dr. Alex V., Senior Application Scientist
Before initiating recrystallization, characterize your crude material. This specific molecule combines a polar head (carboxylic acid) with a lipophilic tail (cyclohexyl ether) and a heavy halogen (bromine). This amphiphilic nature makes it prone to "oiling out" if solvent polarity is not carefully tuned.
Quick Check:
Appearance: Is the crude a sticky brown solid or a hard cake? (Sticky suggests trapped cyclohexyl bromide or solvent).
Melting Point (Reference): While experimental data for this specific derivative is proprietary in many contexts, the precursor (3-bromo-4-hydroxybenzoic acid) melts at ~163–169°C [1].[1] Expect your product to melt slightly lower (likely 140–155°C range ) due to the flexible cyclohexyl ring disrupting crystal packing.
Major Impurities:
3-Bromo-4-hydroxybenzoic acid: (Starting material, more polar).
Equipment: Erlenmeyer flask, magnetic stirrer with hot plate, reflux condenser, Buchner funnel.
Step-by-Step Procedure
Dissolution (The "Limit" Test):
Place 10 g of crude solid in a 250 mL Erlenmeyer flask.
Add Ethanol in small portions (start with 30 mL) while heating to a gentle boil (approx. 75-78°C).
Critical: Add just enough ethanol to dissolve the organic solid.[2] If inorganic salts (white specks) remain undissolved after the organic bulk disappears, do not add more solvent.
Hot Filtration (Removal of Inorganics):
If insoluble particles (salts/mechanical impurities) are visible, perform a hot filtration through a pre-warmed glass funnel or a coarse sintered glass filter.
Tip: Rinse the filter with 2-3 mL of hot ethanol to recover trapped product.
Nucleation & Anti-Solvent Addition:
Return the clear filtrate to the hot plate (maintain ~70°C).
Slowly add hot water dropwise.
Stop point: Continue adding water until a faint, persistent cloudiness (turbidity) appears and does not disappear upon swirling.
Add a few drops of Ethanol to just clear the solution again.
Controlled Cooling (Preventing Oiling Out):
Remove from heat. Place the flask on a cork ring or wood block (insulation).
Seeding: When the temperature drops to ~60°C, add a few seed crystals of pure product if available.
Allow to cool to room temperature (RT) undisturbed for 2-3 hours.
Once thick crystals form, transfer to an ice bath (0-4°C) for 30 minutes to maximize yield.
Wash: Wash the cake with a cold mixture of Ethanol/Water (1:1 ratio, approx. 20 mL).
Drying: Dry in a vacuum oven at 45-50°C for 6-8 hours.
Phase 3: Troubleshooting & Optimization
Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)
Symptoms: The solution turns milky, and oil droplets form at the bottom instead of crystals.
Cause: The solution temperature is above the "oiling out" limit (miscibility gap) but below the melting point of the solvated solid. The cyclohexyl group makes this compound "greasy."
Fix:
Reheat the mixture until the oil redissolves.
Add a small amount of Ethanol (Good solvent) to shift the composition away from the miscibility gap.
Seed vigorously at a higher temperature.
Stir slowly during cooling to prevent emulsion formation [2].
Issue 2: Sticky Product / Trapped Impurities
Symptoms: Product remains gummy or smells like cyclohexyl bromide.
Cause: Trapped alkyl halide reagent.
Fix: Switch to Method B: Trituration .
Suspend the crude solid in Hexanes or Heptane (approx. 5-10 volumes).
Stir vigorously at room temperature for 1 hour.
Filter.[3][4][5][6] The product (benzoic acid derivative) is generally insoluble in cold alkanes, while the cyclohexyl bromide impurity remains in the filtrate.
Issue 3: Persistent Color (Pink/Brown)
Symptoms: Crystals are off-white or pink.[1]
Cause: Oxidation of trace phenolic impurities.
Fix: During Step 1 (Dissolution), add Activated Charcoal (1-2% w/w) . Boil for 5-10 minutes, then perform the hot filtration step carefully (use Celite to catch charcoal fines).
Phase 4: Workflow Visualization
The following diagram illustrates the decision logic for purifying this specific intermediate.
Caption: Logical workflow for purification, including a pre-treatment step for sticky crude inputs.
Phase 5: Frequently Asked Questions (FAQ)
Q1: Can I use Ethyl Acetate instead of Ethanol?A: Yes. An Ethyl Acetate / Heptane system is an excellent alternative, especially if the Ethanol/Water system causes oiling out. Dissolve in minimum hot Ethyl Acetate and add hot Heptane until turbid. This system is often better at rejecting polar phenolic impurities remaining from the starting material.
Q2: My yield is low (<50%). What happened?A: You likely used too much Ethanol. Benzoic acid derivatives have a steep solubility curve. If you use too much solvent, the compound stays in the mother liquor upon cooling.
Recovery: Evaporate the mother liquor to half volume and cool again to collect a "second crop" (Crop 2). Note that Crop 2 will be less pure.
Q3: How do I confirm the structure after purification?A:
1H NMR (DMSO-d6): Look for the characteristic cyclohexyl multiplet (1.2–2.0 ppm, 10H) and the multiplet for the CH-O proton (~4.5 ppm). The aromatic region should show an ABX or similar pattern depending on the substitution (approx. 7.0–8.0 ppm).
HPLC: Check purity at 254 nm. The cyclohexyloxy group significantly increases retention time compared to the hydroxy precursor.
Q4: Is this compound light sensitive?A: Brominated aromatic compounds can be sensitive to light over long periods (photodebromination). Store the purified white solid in amber vials or foil-wrapped containers.
References
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved March 3, 2026, from [Link]
PubChem. (n.d.). 3-Bromo-4-(cyclohexyloxy)benzoic acid (CAS 1131594-47-2).[1] National Library of Medicine. Retrieved March 3, 2026, from [Link]
Technical Support Center: Selective Bromination of 4-Hydroxybenzoic Acid
Welcome to the technical support center for the selective bromination of 4-hydroxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to perform this electro...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the selective bromination of 4-hydroxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to perform this electrophilic aromatic substitution with high precision and avoid common pitfalls, most notably the formation of polybrominated byproducts. Here, we synthesize established chemical principles with practical, field-proven insights to ensure your success.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of monobrominated 4-hydroxybenzoic acid.
Issue 1: My reaction produced a significant amount of 3,5-dibromo-4-hydroxybenzoic acid. What went wrong?
This is the most common issue encountered and is almost always due to the reaction conditions being too harsh for this highly activated aromatic system.
Root Cause Analysis:
The hydroxyl (-OH) group of 4-hydroxybenzoic acid is a powerful activating group, meaning it strongly donates electron density into the benzene ring. This makes the positions ortho to it (C3 and C5) extremely susceptible to electrophilic attack.[1][2] The carboxylic acid (-COOH) group is a deactivating group, but the -OH group's activating effect dominates.[1] When using a highly reactive brominating system, such as elemental bromine (Br₂) in a polar protic solvent like water or ethanol, the reaction is often too fast and energetic to control, leading to rapid double substitution.[1][3]
Solutions:
Change the Brominating Agent: Switch from elemental bromine to a milder, more controllable electrophilic bromine source. N-Bromosuccinimide (NBS) is an excellent choice for selective monobromination of activated rings.[3][4] It releases Br⁺ at a much slower, more controlled rate.
Modify the Solvent System: The choice of solvent is critical. Polar solvents can stabilize the charged intermediates in the reaction mechanism, accelerating the reaction and favoring polysubstitution.[3] Switching to a less polar or non-polar solvent will temper the reactivity.
Strict Temperature Control: Lowering the reaction temperature is a powerful tool for controlling selectivity. By reducing the kinetic energy of the system, you disfavor the higher activation energy pathway leading to the second bromination.
Issue 2: My Thin Layer Chromatography (TLC) analysis shows multiple product spots, and the reaction yield is low.
This indicates an incomplete reaction, the presence of multiple byproducts, or both.
Root Cause Analysis:
A "messy" TLC plate can result from several factors beyond simple over-bromination. Insufficient stoichiometry of the brominating agent can lead to unreacted starting material. Conversely, harsh conditions can cause degradation or side reactions, like the potential for decarboxylation under extreme heat, which would then lead to the bromination of phenol.[2]
Solutions:
Optimize Stoichiometry: Carefully control the molar equivalents of your reagents. For monobromination, aim for a 1:1 or 1:1.05 molar ratio of 4-hydroxybenzoic acid to your brominating agent (e.g., NBS).[5]
Monitor the Reaction Progress: Use TLC to actively monitor the reaction. Take aliquots every 15-30 minutes. An ideal reaction will show the starting material spot gradually disappearing as a single product spot appears. If multiple spots form early, the conditions are likely too harsh.
Purification Strategy: If a small amount of dibromo-product is unavoidable, it can often be separated from the desired monobromo-product by recrystallization, frequently from a solvent mixture like acetic acid and water.[6] The difference in polarity and crystal lattice energy between the mono- and di-substituted products allows for this separation.
Troubleshooting Summary Table
Problem
Primary Cause
Recommended Solution(s)
Key Parameter to Adjust
Over-bromination (Dibromo product)
High reactivity of Br₂ / Polar Solvent
1. Switch to NBS.[3][4] 2. Use a non-polar solvent (e.g., Dichloromethane).[3][5] 3. Lower temperature to 0-5 °C.[5]
Reagent & Solvent
Low Yield / Multiple Spots on TLC
Incorrect Stoichiometry / Harsh Conditions
1. Use 1.0-1.1 eq. of brominating agent.[5] 2. Monitor reaction closely with TLC.[4] 3. Perform reaction under an inert atmosphere.[3]
Stoichiometry & Monitoring
Product is Colored (Yellow/Brown)
Residual Bromine / Oxidation
1. Wash crude product with sodium bisulfite solution.[3] 2. Purify via recrystallization.
Work-up & Purification
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this bromination reaction?
The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism.[2][7] The electron-rich benzene ring of 4-hydroxybenzoic acid acts as a nucleophile, attacking an electrophilic bromine species (Br⁺), which is either present in or generated by your brominating agent. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or benzenonium ion.[7] In a final, fast step, a base removes a proton from the carbon where the bromine attached, restoring the ring's aromaticity and yielding the final product.[7]
Caption: General mechanism for electrophilic aromatic bromination.
Q2: Why is glacial acetic acid often used as a solvent for this reaction?
Glacial acetic acid serves a dual purpose. First, it is a polar aprotic solvent that can dissolve 4-hydroxybenzoic acid.[6] Second, and more importantly, it is less polar than water or alcohols, which helps to moderate the reactivity of the bromine and reduce the extent of polysubstitution.[6] In some procedures, it also acts as a catalyst.[5]
Q3: Can I use a catalyst for this reaction?
For a highly activated substrate like 4-hydroxybenzoic acid, a Lewis acid catalyst (like FeBr₃ or AlBr₃), which is typically used for brominating less reactive rings like benzene, is not recommended . It will dramatically increase the electrophilicity of the bromine, making over-bromination virtually guaranteed. However, in some specific protocols using milder brominating agents, a catalytic amount of a protic acid like acetic acid may be used to facilitate the reaction.[5]
Q4: How do I properly monitor the reaction using Thin Layer Chromatography (TLC)?
Prepare your TLC plate: Use a silica gel plate.
Choose a solvent system: A mixture of ethyl acetate and hexanes (e.g., 30:70 or 40:60) is a good starting point. The goal is to get good separation between your starting material and product, with Rf values ideally between 0.3 and 0.7.
Spotting: On the baseline of the plate, spot your starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
Develop and Visualize: Run the plate in your chosen solvent system. Visualize the spots under a UV lamp. The disappearance of the SM spot and the appearance of a new, single product spot indicates a successful reaction.
Section 3: Recommended Protocol for Selective Monobromination
This protocol is optimized for the synthesis of 3-bromo-4-hydroxybenzoic acid with high selectivity, minimizing the formation of the dibrominated byproduct.
Materials & Reagents
4-Hydroxybenzoic acid
N-Bromosuccinimide (NBS)
Dichloromethane (DCM) or Glacial Acetic Acid[5][6]
Sodium thiosulfate or Sodium bisulfite solution (for work-up)
Hydrochloric Acid (HCl), dilute
Deionized Water
Standard laboratory glassware, magnetic stirrer, ice bath
Experimental Workflow Diagram
Caption: Step-by-step workflow for selective monobromination.
Step-by-Step Procedure
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzoic acid (1.0 eq.) in the chosen solvent (e.g., glacial acetic acid, ~7-8 mL per gram of substrate).[6]
Cooling: Place the flask in an ice-water bath and stir until the solution temperature reaches 0-5 °C.[5]
Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 eq.) to the stirred solution in small portions over 15-20 minutes. Maintaining the low temperature is crucial to control the reaction's exotherm and selectivity.
Reaction: Allow the reaction to stir at 0-5 °C. Monitor its progress by TLC every 30 minutes until the starting material is consumed (typically 2-4 hours).
Quenching: Once the reaction is complete, pour the mixture into a beaker containing a cold, saturated solution of sodium thiosulfate or sodium bisulfite to quench any unreacted bromine and destroy the succinimide byproduct. Stir for 10 minutes.
Precipitation & Isolation: Slowly add the quenched reaction mixture to a larger beaker of cold deionized water. A white precipitate of the crude product should form. If precipitation is slow, acidifying with dilute HCl to pH ~2 can help.
Filtration: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water.
Purification: For high purity, recrystallize the crude solid from a mixture of glacial acetic acid and water.[6] Dissolve the solid in a minimum amount of hot acetic acid and then slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.
References
Filo. (2025). Given the compound p -hydroxybenzoic acid (4-hydroxybenzoic acid) reacts...
Vaia. Treatment of - p - -hydroxybenzoic acid with aqueous bromine leads to the evolution of carbon dioxide and the formation of.
BenchChem. (2025). Troubleshooting bromination side reactions in phenol synthesis.
Smith, B. (1956). Quantitative Bromination of Phenols. Acta Chemica Scandinavica, 10, 1589-1596.
Chrisman, T. L., et al. (1983). Method for the Analysis of Phenol and Monochlorinated and Brominated Phenols from Complex Aqueous Samples.
ResearchGate. (2022). Kinetics of bromination of o-hydroxy benzoic acid: effect of added bromide ions.
PrepChem. Synthesis of 3-bromo-4-hydroxybenzoic acid.
ChemRxiv. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction.
O'Leary, M. H., & Saneii, H. (1989). Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack. Journal of the American Chemical Society, 111(24), 9213-9216.
Wang, L., et al. (2016). Visible-light photoredox catalysis enabled bromination of phenols and alkenes. Beilstein Journal of Organic Chemistry, 12, 1756-1761.
ResearchGate. [Quantitative determination of phenols by bromination surveyed from an unusual perspective].
ResearchGate. (1976). Titration of aqueous solutions of phenols and determination of their bromination rate constants by means of ring-disc electrodes.
Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds.
Allen. The reaction of p-HOC_(6)H_(4)COOH with excess Br_(2) forms.
Satkar, Y., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(34), 19106-19113.
Google Patents. (2016). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
ResearchGate. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system.
PubChem. 4-Hydroxybenzoic Acid.
Taylor & Francis. 4-hydroxybenzoic acid – Knowledge and References.
Column chromatography conditions for purifying 3-Bromo-4-(cyclohexyloxy)benzoic acid
Answering the user's request.## Technical Support Center: Purifying 3-Bromo-4-(cyclohexyloxy)benzoic acid This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug develop...
Author: BenchChem Technical Support Team. Date: March 2026
Answering the user's request.## Technical Support Center: Purifying 3-Bromo-4-(cyclohexyloxy)benzoic acid
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development who are tasked with the purification of 3-Bromo-4-(cyclohexyloxy)benzoic acid via column chromatography. As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework for understanding the principles at play, enabling you to troubleshoot and adapt the methodology to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for purifying 3-Bromo-4-(cyclohexyloxy)benzoic acid by column chromatography?
The most reliable approach begins with a thorough analysis using Thin Layer Chromatography (TLC) to determine the optimal conditions. Given the structure of 3-Bromo-4-(cyclohexyloxy)benzoic acid—a moderately polar aromatic carboxylic acid—a normal-phase chromatography setup is the standard choice.
Stationary Phase: Silica gel (230-400 mesh) is the most common and cost-effective choice.[1]
Mobile Phase (Eluent): Start by screening a binary solvent system of a non-polar solvent and a polar solvent. A mixture of Hexane and Ethyl Acetate is the industry standard for compounds of this nature.[2][3] Begin with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the proportion of ethyl acetate.[2]
Acidification: It is critical to add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system.[1][4] This is the single most important step to ensure a successful purification.
Q2: My compound is streaking or tailing badly on the TLC plate and column. What causes this and how can I fix it?
This is the most common issue encountered when purifying carboxylic acids on silica gel.[4]
Causality: The "tailing" or "streaking" phenomenon is caused by the acidic nature of your compound. The silica gel surface is covered in slightly acidic silanol groups (Si-OH). Your carboxylic acid can deprotonate and ionize to its carboxylate form (R-COO⁻), which then binds very strongly to the silica. At the same time, the protonated form (R-COOH) moves along with the solvent. This slow, continuous equilibrium between the two forms as the compound travels through the column results in a smeared band rather than a sharp, defined one.[4]
The Solution: Suppress Ionization.
The key is to keep your benzoic acid derivative fully protonated throughout the purification process. By adding a small amount of a stronger, more volatile acid like acetic or formic acid to the mobile phase, you create an acidic environment.[1][5][6] This high concentration of protons (H⁺) shifts the equilibrium of your compound overwhelmingly towards its neutral, protonated (R-COOH) form, according to Le Châtelier's principle. This neutral form has a much weaker interaction with the silica gel, resulting in a sharp, well-defined band and significantly improved separation.[4]
Q3: How do I select the optimal mobile phase ratio for my column?
The mobile phase is optimized using TLC. The goal is to find a solvent mixture that provides a retention factor (Rƒ) of approximately 0.25 to 0.4 for 3-Bromo-4-(cyclohexyloxy)benzoic acid.[7]
If Rƒ is too low (spot stays at the baseline): The eluent is not polar enough to move your compound. Increase the proportion of the polar solvent (e.g., ethyl acetate).[2]
If Rƒ is too high (spot moves with the solvent front): The eluent is too polar, and it will flush all compounds through the column without separation. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexane).[2]
Run several TLC plates with varying solvent ratios (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc + 1% Acetic Acid) to find the system that gives the best separation between your product and its impurities.
Q4: Should I consider an alternative stationary phase to silica gel?
While silica gel is the default, there are situations where an alternative may be beneficial.
Compound Instability: If you suspect your compound is degrading on the acidic silica gel, even with a modified eluent, an alternative stationary phase is warranted.[7]
Alternative Option: Alumina. Alumina is an amphoteric solid phase and can be obtained in neutral or basic grades.[8] Neutral alumina can be an excellent choice for purifying acid-sensitive compounds.[7] It offers different selectivity compared to silica and may resolve impurities that co-elute on silica.
Always perform a TLC analysis on an alumina plate first to verify that separation is achievable before committing to a large-scale column.
Q5: How much crude material can I load onto my column?
The loading capacity depends on the difficulty of the separation. A general rule of thumb is a silica-to-crude-material ratio between 30:1 and 100:1 by weight .[7]
For easy separations (large ΔRƒ between spots on TLC): A ratio of 30:1 to 50:1 may be sufficient.
For difficult separations (small ΔRƒ between spots on TLC): A higher ratio, such as 70:1 to 100:1, is necessary to achieve baseline separation.[1]
Overloading the column is a common mistake that leads to broad, overlapping bands and compromises the purity of the final product.[7]
This protocol provides a self-validating workflow for the purification of 3-Bromo-4-(cyclohexyloxy)benzoic acid.
Step 1: TLC Analysis and Mobile Phase Optimization
Dissolve a small sample of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Prepare several TLC developing chambers with different ratios of Hexane:Ethyl Acetate, each containing ~1% acetic acid.
Spot the crude material on multiple TLC plates.
Develop one plate in each solvent system.
Visualize the plates under UV light (254 nm).
Identify the solvent system that provides an Rƒ of ~0.3 for the target compound and the best possible separation from impurities. This will be your column's mobile phase.
Step 2: Column Packing (Slurry Method)
Select a glass column of appropriate size for the amount of silica gel needed.
In a beaker, prepare a slurry of silica gel in your chosen (non-acidified) non-polar solvent (e.g., hexane).[7] The consistency should be like a thin milkshake, free of clumps.
Pour the slurry into the column in a single, continuous motion.
Use gentle air pressure to push the excess solvent through, compacting the silica bed until it is firm and level. The final packed silica should be free of air bubbles or cracks.[1]
Add a thin layer (0.5 cm) of sand on top of the silica bed to prevent disruption during sample loading.
Drain the solvent until its level is just at the top of the sand layer.
Step 3: Sample Loading
Dissolve your crude material in the minimum amount of a strong solvent (like dichloromethane or ethyl acetate).
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally provides superior resolution.
Carefully add this powder to the top of the packed column.
Gently tap the column to settle the sample into a thin, uniform band.
Step 4: Elution and Fraction Collection
Carefully add your optimized mobile phase (now including 0.5-1% acetic acid) to the column.
Apply positive pressure (using a pump or inert gas) to achieve a steady flow rate. A typical flow rate for flash chromatography is about 2 inches (5 cm) of solvent level decrease per minute.[1]
Begin collecting fractions in test tubes.
Monitor the elution process by periodically collecting small aliquots from the column outlet and spotting them on a TLC plate alongside your crude material and a pure standard if available.
Step 5: Analysis and Product Isolation
Develop the TLC plates from the collected fractions to identify which ones contain your pure product.
Combine the pure fractions.
Remove the solvent using a rotary evaporator. The added acetic acid is volatile and should be removed under high vacuum.
Troubleshooting Guide
This section addresses specific issues you might encounter during the experiment.
Problem
Probable Cause(s)
Recommended Solution(s)
Severe Peak Tailing / Streaking
Carboxylic acid interacting with silica silanol groups.
Primary Solution: Add 0.5-1% acetic or formic acid to the eluent to suppress ionization.[1][4][6]
Compound Won't Elute (Stuck on Baseline)
The mobile phase is not polar enough.
Increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.[2]
Compound Elutes at Solvent Front (No Retention)
The mobile phase is too polar.
Decrease the proportion of the polar solvent in your mobile phase by adding more non-polar solvent (e.g., hexane).[2]
Poor Separation of Closely-Eluting Spots
1. Suboptimal mobile phase. 2. Column is overloaded.
1. Fine-tune your mobile phase using different solvent combinations (e.g., Dichloromethane/Methanol).[3] 2. Implement a shallow gradient elution, starting with a less polar mixture and gradually increasing polarity. 3. Reduce the amount of crude material loaded onto the column. Use a higher silica-to-sample ratio.[7]
Suspected Decomposition on Column
The compound is sensitive to the acidic nature of silica gel.
1. Deactivate Silica: Prepare the silica slurry in an eluent containing 0.5-1% triethylamine to neutralize acidic sites (Note: this is for basic compounds, but can be tried if acid sensitivity is extreme and the compound is not acidic).[7] 2. Switch Stationary Phase: Use neutral alumina, which is less acidic than silica gel.[7][8] Always confirm separation on an alumina TLC plate first.
Visualization of Troubleshooting Workflow
The following diagram illustrates the decision-making process when encountering the common problem of peak tailing.
Caption: Workflow for troubleshooting peak tailing of acidic compounds.
References
MDPI. (2020, November 1). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Available from: [Link]
LCGC International. (2022, April 15). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. Available from: [Link]
Chromatography Today. Analysis of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo. Available from: [Link]
ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Available from: [Link]
PubMed. (2020, November 1). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Available from: [Link]
University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. Available from: [Link]
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]
Reddit. (2016, November 8). Column chromatography of carboxylic acids?. Available from: [Link]
SIELC Technologies. Mixed-Mode Chromatography and Stationary Phases. Available from: [Link]
SIELC Technologies. Separation of m-Bromobenzoic acid on Newcrom R1 HPLC column. Available from: [Link]
Crawford Scientific. HPLC Troubleshooting Guide. Available from: [Link]
PubMed. (2004, August 13). Hybrid organic-inorganic monolithic stationary phase for acidic compounds separation by capillary electrochromatography. Available from: [Link]
PubMed. (2006, May 15). Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography. Available from: [Link]
LCGC International. Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. Available from: [Link]
ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography?. Available from: [Link]
ResearchGate. Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography | Request PDF. Available from: [Link]
Journal of Chromatographic Science. Troubleshooting in Chromatography. Available from: [Link]
University of Mauritius. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Available from: [Link]
International Journal of Innovative Science and Research Technology. (2023, April). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Available from: [Link]
QuickCompany. Process For The Preparation Of 3 Bromo 4 (Bromo Methyl) Benzoic Acid. Available from: [Link]
Google Patents. METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.
MDPI. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available from: [Link]
Technical Support Center: Synthesis of 3-Bromo-4-(cyclohexyloxy)benzoic acid
Topic: Work-up procedure for the synthesis of 3-Bromo-4-(cyclohexyloxy)benzoic acid Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists and Process Development Scientists[1][2][3]...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Work-up procedure for the synthesis of 3-Bromo-4-(cyclohexyloxy)benzoic acid
Content Type: Technical Support Center (Troubleshooting & FAQs)
Audience: Medicinal Chemists and Process Development Scientists[1][2][3]
[1][2][3]
Ticket System Status: [ONLINE]
Current Protocol Focus: Isolation and Purification of CAS: 1131594-47-2
Support Tier: Level 3 (Senior Application Scientist)[1][2][3]
Protocol Overview & Chemical Context
Subject: 3-Bromo-4-(cyclohexyloxy)benzoic acid is a lipophilic benzoic acid derivative often used as an intermediate in the synthesis of NS5B polymerase inhibitors (e.g., Nesbuvir analogs) and SGLT2 inhibitors.[1][2][3]
The Synthetic Challenge:
The synthesis typically proceeds via the alkylation of methyl 3-bromo-4-hydroxybenzoate with cyclohexyl bromide (or via Mitsunobu reaction with cyclohexanol), followed by ester hydrolysis (saponification).[1][2]
Critical Work-up Objective:
The primary difficulty lies in its amphiphilic nature.[1][2][3] The bulky cyclohexyl group adds significant lipophilicity, while the carboxylic acid provides polarity.[2][3] This duality often leads to "oiling out" rather than clean precipitation during acidification, and difficulty separating the product from unreacted lipophilic alkylating agents.[2][3]
The "Golden Path" Work-up Procedure[1][2]
This protocol assumes you have completed the saponification of the ester intermediate using LiOH or NaOH in a THF/Water or MeOH/Water system.[2][3]
Step-by-Step Methodology
Step
Action
Technical Rationale (The "Why")
1
Solvent Removal
Remove the organic co-solvent (THF/MeOH) via rotary evaporation.[1][2][3] Crucial: Residual organic solvent will prevent the product from precipitating during acidification and will solubilize impurities.
2
Dilution & Basification
Dilute the aqueous residue with water.[3] Adjust pH to >12 using 1N NaOH.[1][2][3] Ensure the mixture is homogenous.
3
The "Lipophilic Wash"
Extract the basic aqueous layer with Ethyl Acetate or MTBE (2x).[2][3] Discard the organic layer. Target: Removes unreacted cyclohexyl bromide, cyclohexanol, and neutral byproducts.[2][3] The product remains in the water as the benzoate salt.[2][3][4]
4
Controlled Acidification
Cool the aqueous layer to 0-5°C. Slowly add 1N HCl dropwise with vigorous stirring until pH reaches 2-3.
5
Isolation Decision
If Solid: Filter and wash with cold water.If Oil/Gum: Extract with Ethyl Acetate (3x).[1][2][3] Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2][3]
6
Crystallization
Recrystallize from minimal hot Acetonitrile or an Ethanol/Water mixture (See FAQ for solvent ratios).[1][2][3]
Visual Workflow (DOT Diagram)
The following flow chart illustrates the critical decision points in the purification logic, specifically distinguishing between the removal of neutral impurities and the isolation of the acidic product.
Caption: Purification logic flow for separating neutral lipophilic impurities from the amphiphilic benzoate product.
Troubleshooting Guide (Q&A)
Ticket #402: "I acidified the aqueous layer, but the product oiled out instead of precipitating."
Diagnosis: This is common with cyclohexyloxy derivatives.[1][2][3] The cyclohexyl ring is highly lipophilic.[2][3] If the concentration is too high, or if residual THF/MeOH remains from the saponification step, the product forms a supersaturated oil rather than a crystal lattice.[2][3]
Solution:
Immediate Fix: Add a seed crystal if available and scratch the glass sides of the flask while cooling in an ice bath.
Extraction Route: If it remains an oil, do not fight it.[1][2][3] Extract the oil into Ethyl Acetate.[2][3][5] Dry the organic layer (Na₂SO₄) and evaporate.[2][3]
Recrystallization: Take the resulting residue and recrystallize using Acetonitrile .[1][3] Dissolve in boiling acetonitrile, then cool slowly to 4°C. The product typically crystallizes well from this solvent.[2][3]
Ticket #405: "My NMR shows a persistent impurity at 1.2-1.8 ppm and 4.5 ppm."
Diagnosis: You likely have unreacted cyclohexyl bromide or cyclohexanol trapped in the crystal lattice.[1][3] These are neutral compounds.[1][2][3]
Solution: You missed or under-performed Step 3 (The Lipophilic Wash).[1][2][3]
Redissolve your product in 1N NaOH (convert back to salt).[1][2][3]
Wash this aqueous solution vigorously with MTBE (Methyl tert-butyl ether) or Diethyl Ether.[1][2][3] MTBE is preferred as it does not form peroxides easily and separates well from basic water.[1][2][3]
Re-acidify the aqueous layer to recover the pure acid.[2][3][4]
Ticket #409: "Can I use DCM (Dichloromethane) for the extraction?"
Solution:Avoid DCM if possible during the acid-base wash. [1][2][3]
Reasoning: When extracting the basic aqueous layer to remove impurities, DCM (density > 1.[2][3]3) will be the bottom layer.[1][3] Emulsions are more common with DCM/Basic water systems due to the specific gravity and surface tension of the benzoate soaps.[2][3]
Recommendation: Use Ethyl Acetate or MTBE (density < 1.[1][2][3]0) so the organic waste is the top layer, making physical separation in the funnel easier and reducing emulsion risk.[2][3]
Frequently Asked Questions (FAQs)
Q: What is the pKa of this molecule?A: The pKa of the benzoic acid moiety is approximately 4.0 - 4.2 .[2][3] Therefore, acidification to pH 2-3 is strictly necessary to ensure >99% protonation and precipitation.[1][2][3]
Q: Why do we use LiOH for the ester hydrolysis instead of NaOH?A: LiOH is often preferred for bulky esters (like those with a 3-bromo-4-cyclohexyloxy motif) because the Lithium cation is a stronger Lewis acid than Sodium, which can facilitate the attack of the hydroxide on the carbonyl carbon in sterically congested systems.[1][2] However, for work-up, NaOH is perfectly fine for pH adjustment.[1][2][3]
Q: Can I use Silica Gel Chromatography?A: Yes, but it is usually unnecessary if the Acid-Base workup is done correctly.[1][2][3] If you must use a column:
Mobile Phase: Hexanes:Ethyl Acetate (start 90:10, gradient to 70:[2][3]30) + 1% Acetic Acid .[1][2][3]
Note: The acetic acid is mandatory to prevent the carboxylic acid from "streaking" on the silica.[2][3]
References
Synthesis of 3-bromo-4-hydroxybenzoic acid (Precursor)
Source: PrepChem.com / US Patent 4,287,085.[1][2][3]
Relevance: Establishes the core bromination protocol for the phenolic precursor.[2][3]
1H and 13C NMR spectral data of 3-Bromo-4-(cyclohexyloxy)benzoic acid
Structural Elucidation & Purity Validation of 3-Bromo-4-(cyclohexyloxy)benzoic acid: High-Field vs. Benchtop NMR Workflows As a Senior Application Scientist in pharmaceutical development, I frequently evaluate the struct...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Elucidation & Purity Validation of 3-Bromo-4-(cyclohexyloxy)benzoic acid: High-Field vs. Benchtop NMR Workflows
As a Senior Application Scientist in pharmaceutical development, I frequently evaluate the structural integrity of halogenated building blocks. 3-Bromo-4-(cyclohexyloxy)benzoic acid (CAS 1131594-47-2) [1] is a highly versatile intermediate whose precise structural confirmation is critical. The presence of the bulky cyclohexyloxy group and the reactive bromine atom dictates its downstream utility in cross-coupling reactions.
This guide objectively compares the analytical performance of High-Field (600 MHz) versus Benchtop (60 MHz) Nuclear Magnetic Resonance (NMR) spectroscopy for characterizing this compound, providing actionable, self-validating protocols to distinguish it from its primary precursor, 3-Bromo-4-hydroxybenzoic acid (CAS 14348-41-5) .
Chemical Context & Structural Significance
The synthesis of 3-Bromo-4-(cyclohexyloxy)benzoic acid typically involves the etherification of 3-bromo-4-hydroxybenzoic acid with a cyclohexyl halide. Validating the success of this reaction requires confirming the disappearance of the phenolic hydroxyl group and the emergence of the aliphatic cyclohexyl signals.
Synthetic pathway of 3-Bromo-4-(cyclohexyloxy)benzoic acid highlighting structural modifications.
Analytical Platform Comparison: High-Field vs. Benchtop NMR
While high-field superconducting NMR (e.g., 600 MHz) remains the gold standard for full structural elucidation, cryogen-free benchtop NMR (e.g., 60 MHz) has emerged as a disruptive tool for rapid, in-process quality control[2].
Causality in Platform Selection:
Resolution (Dispersion): NMR signals have a fixed width in Hz. At 60 MHz, a multiplet spanning 20 Hz occupies ~0.3 ppm, leading to severe signal overlap. At 600 MHz, the same multiplet occupies only ~0.03 ppm[3]. For our target compound, the complex
-couplings of the cyclohexyl ring (1.3–2.0 ppm) appear as an unresolved broad hump on a benchtop system but are beautifully resolved into distinct equatorial and axial multiplets at high field.
Sensitivity: High-field systems provide significantly higher intrinsic sensitivity. Reproducing the signal-to-noise ratio of a single 600 MHz scan requires hundreds of scans (often taking hours) on a 60 MHz benchtop system[4]. Therefore, high-field NMR is mandatory for detecting trace unreacted 3-bromo-4-hydroxybenzoic acid impurities.
Table 1: Performance Comparison for Target Compound Analysis
High-field detects trace phenolic precursors; Benchtop is limited to bulk purity >5%.
C Acquisition
Hours to Days
Minutes to Hours
C analysis of quaternary carbons (C-1, C-3, C-4) is impractical on benchtop without hyperpolarization.
Throughput
High (At-line, lab bench)
Low (Core facility queue)
Benchtop allows immediate reaction monitoring during the etherification step.
Spectral Data & Interpretation
The following tables summarize the empirical and predicted spectral assignments for 3-Bromo-4-(cyclohexyloxy)benzoic acid.
Mechanistic Insight: The bromine atom at C-3 induces a significant anisotropic deshielding effect on the adjacent H-2 proton, shifting it downfield to ~8.22 ppm. This serves as a primary diagnostic marker. Furthermore, the installation of the cyclohexyloxy group shifts the C-4 carbon resonance to ~158.0 ppm.
Table 2:
H NMR Spectral Data (CDCl
, 600 MHz)
Position
Chemical Shift (ppm)
Multiplicity
-Coupling (Hz)
Integration
Assignment
COOH
11.00
br s
-
1H
Carboxylic acid proton
C-2
8.22
d
2.0
1H
Aromatic H (ortho to Br)
C-6
7.95
dd
8.5, 2.0
1H
Aromatic H (ortho to COOH)
C-5
6.92
d
8.5
1H
Aromatic H (ortho to OR)
C-1'
4.38
m
-
1H
Cyclohexyl O-CH
C-2', C-6'
1.80 - 2.00
m
-
4H
Cyclohexyl CH (eq/ax)
C-3', C-5'
1.50 - 1.65
m
-
4H
Cyclohexyl CH
C-4'
1.30 - 1.45
m
-
2H
Cyclohexyl CH
Table 3:
C NMR Spectral Data (CDCl
, 150 MHz)
Position
Chemical Shift (ppm)
Carbon Type
Assignment
C=O
170.5
Quaternary
Carboxylic acid
C-4
158.0
Quaternary
Aromatic C-O
C-2
134.3
CH
Aromatic CH
C-6
130.0
CH
Aromatic CH
C-1
123.0
Quaternary
Aromatic C-COOH
C-5
113.0
CH
Aromatic CH
C-3
112.0
Quaternary
Aromatic C-Br
C-1'
77.0
CH
Cyclohexyl O-CH
C-2' - C-6'
23.5 - 31.5
CH
Cyclohexyl aliphatic carbons
Standardized Experimental Protocol
To ensure reproducibility, the following protocol acts as a self-validating system.
Comparative NMR analytical workflow for structural validation and routine quality control.
Step-by-Step Methodology:
Solvent Selection & Rationale: Weigh 20 mg of the analyte. Dissolve in 0.6 mL of Chloroform-d (CDCl
). Why CDCl over DMSO-d? While the precursor 3-bromo-4-hydroxybenzoic acid requires DMSO-d due to strong hydrogen bonding, the installation of the non-polar cyclohexyloxy group significantly increases lipophilicity. CDCl provides excellent solubility and avoids the DMSO residual peak (2.50 ppm) that would obscure the aliphatic multiplets of the cyclohexane ring.
Internal Calibration (Self-Validation): Ensure the CDCl
contains 0.01% v/v Tetramethylsilane (TMS). Validation Check: If the TMS peak deviates from 0.00 ppm by more than ±0.02 ppm during the initial dummy scans, the spectrometer's lock and shim parameters must be recalibrated before proceeding.
Acquisition Parameters (High-Field):
Pulse Sequence: Standard 1D
H (zg30).
Scans (NS): 16 scans for
H; minimum 512 scans for C due to the relaxation delays required for the quaternary carbons (C-1, C-3, C-4).
Relaxation Delay (D1): Set to 2.0 seconds to ensure complete relaxation of the carboxylic acid proton.
Data Processing: Apply a line broadening (LB) of 0.3 Hz for
H spectra to enhance the signal-to-noise ratio without compromising the resolution of the 2.0 Hz meta-coupling between H-2 and H-6. Perform manual phase correction to ensure a flat baseline, which is critical for accurate integration of the 10-proton cyclohexyl envelope.
References
News-Medical.Net. "Benchtop Nuclear Magnetic Resonance Spectroscopy: An Emerging Tool in Regulated Assays". URL: [Link]
Oxford Instruments. "High-field to Benchtop NMR Spectroscopy - Part 1". URL: [Link]
ETH Zurich. "Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game-Changers". URL: [Link]
Comparative Guide: IR Spectroscopy Analysis of 3-Bromo-4-(cyclohexyloxy)benzoic Acid
[1][2][3] Executive Summary 3-Bromo-4-(cyclohexyloxy)benzoic acid is a critical pharmacophore intermediate, often utilized in the synthesis of metabolic regulators and kinase inhibitors.[1][2][3] Its structural integrity...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3]
Executive Summary
3-Bromo-4-(cyclohexyloxy)benzoic acid is a critical pharmacophore intermediate, often utilized in the synthesis of metabolic regulators and kinase inhibitors.[1][2][3] Its structural integrity relies on three distinct moieties: a brominated aromatic core, a carboxylic acid tail, and a bulky cyclohexyloxy ether group.[4]
This guide provides a technical comparison of Infrared (IR) Spectroscopy against alternative analytical methods (NMR, HPLC) for the quality control of this specific compound. While NMR offers superior structural elucidation, IR spectroscopy is identified here as the superior method for rapid, solid-state identity verification , particularly for distinguishing the product from its non-alkylated precursor, 3-bromo-4-hydroxybenzoic acid.[1][2][3]
Part 1: Molecular Analysis & Spectral Prediction
To accurately interpret the IR spectrum, we must first deconstruct the molecule into its vibrationally active functional groups.[4]
Structural Components[1][4][5][6][7]
Benzoic Acid Core: Dominates the spectrum with strong carbonyl (C=O) and hydroxyl (O-H) features.[3][4][5]
Cyclohexyl Ether: Introduces strong aliphatic C-H stretching modes absent in the aromatic starting materials.[3][4]
Aromatic Bromide: Provides unique fingerprint bands crucial for distinguishing from non-halogenated analogs.[3][4]
Theoretical Band Assignment Table
The following table synthesizes expected vibrational frequencies based on the specific electronic environment of the 3-bromo-4-alkoxy benzoate scaffold.
Functional Group
Mode of Vibration
Expected Wavenumber (cm⁻¹)
Intensity
Diagnostic Value
Carboxylic Acid O-H
Stretching
2500 – 3300
Medium, Broad
Confirmation of acid moiety; forms characteristic "dimer" shape.[1][2][3]
The most common quality control challenge is ensuring complete alkylation of the starting material, 3-bromo-4-hydroxybenzoic acid.[1][2][3]
The Alternative (Precursor): 3-bromo-4-hydroxybenzoic acid[1][2][3]
Spectral Signature: Lacks strong aliphatic C-H peaks (2850–2940 cm⁻¹).[3][4] May show a distinct phenolic O-H stretch if not obscured by the carboxylic acid.[4]
The Product: 3-Bromo-4-(cyclohexyloxy)benzoic acid[1][2][3][6]
Spectral Signature: Dominant aliphatic C-H stretching bands appear due to the 11 hydrogens on the cyclohexyl ring.[3][4]
Performance Verdict: IR is superior to HPLC for instantaneous " go/no-go " reaction monitoring because the appearance of the aliphatic C-H bands provides immediate confirmation of alkylation without solvent preparation.[1][3][4]
Scenario B: IR vs. NMR for Routine ID
Feature
IR Spectroscopy
¹H NMR Spectroscopy
Sample Prep
Minimal (ATR) or KBr Pellet
Requires deuterated solvent (e.g., DMSO-d₆)
Time to Result
< 2 Minutes
15–30 Minutes
Structural Detail
Functional Group ID
Exact connectivity & purity %
Cost Per Run
Low
High
Best Use Case
Incoming Raw Material ID / Quick QC
Final Structure Elucidation
Part 3: Experimental Protocol
Method: Attenuated Total Reflectance (ATR-FTIR)
ATR is recommended over KBr pellets for this compound to avoid moisture interference with the carboxylic acid O-H band.[1][2][3][4]
Step-by-Step Workflow:
Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol.[3] Ensure background spectrum is flat.[4]
Sample Loading: Place ~10 mg of 3-Bromo-4-(cyclohexyloxy)benzoic acid solid directly onto the crystal.
Compression: Apply pressure using the anvil until the force gauge indicates optimal contact (typically ~80-100 N).[3][4]
Post-Processing: Apply baseline correction if the broad acid O-H band causes drift.[3][4]
Part 4: Visualization of Analytical Logic
The following diagram illustrates the decision logic used to validate the identity of 3-Bromo-4-(cyclohexyloxy)benzoic acid using IR spectral features.
Caption: Decision tree for the spectral validation of 3-Bromo-4-(cyclohexyloxy)benzoic acid, highlighting critical checkpoints for distinguishing it from precursors and non-brominated analogs.
References
National Institute of Standards and Technology (NIST). Benzoic acid, 3-bromo- IR Spectrum.[1][2][3][8] NIST Chemistry WebBook, SRD 69.[4][9] Available at: [Link] (Accessed March 3, 2026).[4]
Doc Brown's Chemistry. Interpretation of the infrared spectrum of benzoic acid. Available at: [Link] (Accessed March 3, 2026).[3][4]
PubChem. 3-Bromo-4-hydroxybenzoic acid (Compound Summary). National Library of Medicine. Available at: [Link] (Accessed March 3, 2026).[4]
Comparing the reactivity of 3-Bromo-4-(cyclohexyloxy)benzoic acid with other aryl halides
Executive Summary 3-Bromo-4-(cyclohexyloxy)benzoic acid (CAS: 1131594-47-2) is a specialized aryl halide scaffold widely utilized in the synthesis of HCV NS5B polymerase inhibitors and other metabolically stable pharmaco...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Bromo-4-(cyclohexyloxy)benzoic acid (CAS: 1131594-47-2) is a specialized aryl halide scaffold widely utilized in the synthesis of HCV NS5B polymerase inhibitors and other metabolically stable pharmacological agents. Its reactivity profile is defined by a unique interplay between the electron-withdrawing carboxyl group (meta-position) and the sterically demanding, electron-donating cyclohexyloxy group (ortho-position).
This guide objectively compares its performance against standard aryl bromides, highlighting that while the cyclohexyl ether moiety improves lipophilicity and metabolic stability, it introduces specific steric constraints that necessitate tailored catalytic systems for optimal cross-coupling yields.
Structural & Electronic Analysis
The reactivity of this molecule is governed by three competing factors:
Electronic Activation (COOH): The carboxyl group at C1 exerts a -I (inductive withdrawing) and -M (mesomeric withdrawing) effect. Being meta to the bromine (C3), it mildly activates the C-Br bond for oxidative addition compared to electron-neutral rings.
Electronic Deactivation (O-Cy): The alkoxy group at C4 is a strong electron donor (+M). Being ortho to the bromine, it increases electron density at the C-Br bond, theoretically making oxidative addition slower than in electron-deficient systems (e.g., 3-bromobenzoic acid).
Steric Shielding: The cyclohexyl ring is significantly bulkier than a methyl or ethyl group. It adopts a chair conformation that projects steric bulk toward the reactive C3-Br site, potentially hindering the approach of bulky palladium ligands.
Visualization: Reactivity Landscape
Figure 1: Competing electronic and steric vectors influencing the C-Br reactive center.
Comparative Reactivity Analysis
The following table contrasts 3-Bromo-4-(cyclohexyloxy)benzoic acid with its closest structural and functional analogs.
Key Insight: The cyclohexyl derivative sacrifices some reaction rate for superior solubility and metabolic stability. While 3-bromobenzoic acid reacts faster due to the absence of the donating alkoxy group, the cyclohexyloxy derivative is preferred in drug discovery when lipophilicity (LogP modulation) is required.
Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Coupling
Rationale: The steric bulk of the cyclohexyl group requires a bidentate ligand with a large bite angle (like dppf) to stabilize the Pd(0) species and facilitate reductive elimination, or an electron-rich bulky phosphine (like SPhos) to boost oxidative addition.
Charge: In a reaction vial, combine the aryl bromide (1.0 mmol), boronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).
Solvate: Add 1,4-Dioxane (4 mL) and Water (1 mL). The high organic ratio ensures the lipophilic cyclohexyl substrate remains in solution.
Degas: Sparge with nitrogen or argon for 10 minutes (Critical step to prevent Pd oxidation).
Catalyze: Add Pd(dppf)Cl₂ (0.03 mmol). Cap the vial immediately.
React: Heat to 90°C for 4–16 hours. Monitor by HPLC/LC-MS.
Note: Conversion is typically slower than the methoxy analog; do not terminate early.
Workup: Cool to RT. Acidify carefully with 1N HCl to pH ~3 (to protonate the carboxylate). Extract with EtOAc.[5]
Protocol B: Esterification (Protection)
Rationale: The free carboxylic acid can interfere with certain base-sensitive couplings or form insoluble salts. Converting to the methyl ester is a standard activation step.
Method:
Dissolve 3-Bromo-4-(cyclohexyloxy)benzoic acid in MeOH.
Add catalytic H₂SO₄ (0.1 eq) or thionyl chloride (1.1 eq) dropwise at 0°C.
Reflux for 3 hours.
Yields are typically quantitative (>98%) due to the stability of the ether linkage under acidic conditions.
Mechanistic Pathway (Suzuki Cycle)[4][5][6][7]
The steric influence of the cyclohexyl group is most pronounced during the Oxidative Addition and Transmetalation steps.
Figure 2: Catalytic cycle highlighting steps affected by the substrate's steric and electronic features.
References
Chemical Properties & CAS Data : 3-Bromo-4-(cyclohexyloxy)benzoic acid (CAS 1131594-47-2). Fluorochem / PubChem.[3] Link
Suzuki Coupling of Sterically Hindered Aryl Bromides : Tang, W., et al. "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Organic Chemistry Frontiers, 2014. Link
Electronic Effects in Pd-Catalysis : "Mechanistic Studies of the Suzuki-Miyaura Reaction." Organic Chemistry Portal. Link
Ortho-Effect in Benzoic Acids : "Comparative Analysis of Reactivity: Ortho- vs Meta-substituted Benzoic Acids." BenchChem Application Notes. Link
Comparison of spectroscopic data for 3-bromo-4-alkoxybenzoic acids
Topic: Comparison of Spectroscopic Data for 3-Bromo-4-alkoxybenzoic Acids Content Type: Technical Comparison Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Applica...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparison of Spectroscopic Data for 3-Bromo-4-alkoxybenzoic Acids
Content Type: Technical Comparison Guide
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary & Application Context
3-Bromo-4-alkoxybenzoic acids are critical bifunctional building blocks in organic synthesis. Unlike their non-brominated counterparts (4-alkoxybenzoic acids), which are classic mesogens (liquid crystals), the brominated derivatives serve primarily as reactive intermediates . The introduction of the bromine atom at the ortho position to the alkoxy group introduces steric bulk and a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), but it significantly alters the spectroscopic signature and physical properties.
This guide provides a data-driven comparison of the 3-bromo-4-alkoxybenzoic acid series against their primary alternative, the 4-alkoxybenzoic acid parent series.
Key Differentiators
Feature
4-Alkoxybenzoic Acids (Alternative)
3-Bromo-4-alkoxybenzoic Acids (Product)
Primary Use
Liquid Crystal Mesogens, Preservatives
Cross-coupling Intermediates, Pharmacophores
Reactivity
Nucleophilic substitution (limited)
High : Aryl bromide allows Pd-catalyzed coupling
Symmetry
High ( effective local symmetry)
Low (Asymmetric substitution)
NMR Pattern
AA'BB' (Para-substitution)
AMX (1,2,4-substitution pattern)
Melting Point
Generally Higher (Efficient packing)
Lower (Br disrupts crystal lattice packing)
Synthesis & Impurity Logic
Understanding the spectroscopic data requires understanding the synthesis, as specific impurities often dictate spectral interpretation.
Synthesis Workflow (Graphviz)
Figure 1: Synthetic pathway highlighting the origin of potential spectroscopic impurities (dibromo species and ester byproducts).
Spectroscopic Comparison: The "Fingerprint" Region
A. Proton NMR (
H NMR)
The most definitive method for distinguishing the brominated product from the starting material is the aromatic region of the
H NMR.
Comparative Data (Solvent: DMSO-
or MeOD)
Proton Position
4-Methoxybenzoic Acid (Alternative)
3-Bromo-4-methoxybenzoic Acid (Product)
Shift Effect ()
Mechanistic Explanation
H-2 (Ortho to COOH)
7.90 ppm (d, Hz)
8.05 ppm (d, Hz)
+0.15 ppm
Deshielding: The Br atom is electron-withdrawing (inductive) and sterically compresses H-2.
H-6 (Ortho to COOH)
7.90 ppm (d, Hz)
7.90 ppm (dd, Hz)
~0.00 ppm
Minimal effect; distant from Br.
H-5 (Ortho to OR)
7.00 ppm (d, Hz)
7.01 - 7.15 ppm (d, Hz)
+0.10 ppm
Shielding/Deshielding Competition: Br is ortho to the alkoxy group, forcing the alkoxy out of plane, reducing resonance donation.
Coupling Pattern
AA'BB' System: Appears as two "roofed" doublets.
AMX System: Three distinct signals. H-2 is a sharp doublet (meta coupling).
Diagnostic: Loss of symmetry confirms mono-bromination.
Alkoxy (-OCH)
3.84 ppm (s)
3.90 - 3.94 ppm (s)
+0.08 ppm
Slight deshielding due to ortho-Br inductive effect.
Critical Analysis:
The "Roofing" Effect: In the non-brominated alternative, the aromatic protons appear as a symmetric pair of doublets. In the product, the symmetry is broken.
Coupling Constants: The key identifier for the 3-bromo derivative is the meta-coupling (
Hz) visible on the H-2 signal. If you see a large doublet ( Hz) at ~7.9 ppm without fine splitting, you likely have unreacted starting material.
B. Carbon-13 NMR (
C NMR)
The introduction of Bromine causes a dramatic upfield shift (shielding) of the carbon atom directly attached to it (Heavy Atom Effect).
Carbon Position
Chemical Shift ()
Assignment Note
C=O (Acid)
168.4 ppm
Similar to parent; minimal impact.
C-4 (C-O)
161.0 ppm
Deshielded; ipso to oxygen.
C-2
135.7 ppm
Deshielded relative to parent due to Br proximity.
C-3 (C-Br)
112.5 ppm
Diagnostic Peak: Significant upfield shift compared to C-H (~130 ppm) in parent.
C-5
112.1 ppm
Shielded by ortho-alkoxy group.
Alkoxy (O-C)
57.0 ppm
Typical methoxy/ethoxy region.
C. Infrared Spectroscopy (FT-IR)
While less specific for structural elucidation than NMR, IR is crucial for confirming the carboxylic acid dimer state.
O-H Stretch (3300–2500 cm
): Both the product and alternative exhibit a very broad, "hairy" absorption band centered around 3000 cm, indicative of strong hydrogen-bonded dimerization.
. The electron-withdrawing Br atom slightly reduces the conjugation of the aromatic ring with the carbonyl, increasing the bond order and frequency (wavenumber).
C-Br Stretch (600–500 cm
): A weak to medium band appears in this "fingerprint" region for the product, absent in the alternative.
Performance Comparison: Physical Properties
The presence of the bromine atom drastically alters the solid-state properties, which is vital for handling and purification.
Property
4-Methoxybenzoic Acid
3-Bromo-4-methoxybenzoic Acid
Impact of Bromine
Melting Point
182–185 °C
220–222 °C
Increase: Unlike longer chains, the methoxy derivative packs efficiently.
Solubility
Poor in water; Soluble in EtOH
Lower solubility in EtOH due to higher MW and density.
Requires hotter solvents for recrystallization.
Liquid Crystallinity
Nematic/Smectic Phases: Common for longer chains (e.g., C8, C10).
Suppressed: The bulky Br atom disrupts the rod-like shape, often eliminating mesophases or making them monotropic (only visible on cooling).
Homologous Series Trend:
For 3-bromo-4-alkoxybenzoic acids with longer chains (Ethoxy, Propoxy, Butoxy):
Melting Point: Generally decreases as the alkyl chain lengthens (e.g., 3-Bromo-4-ethoxybenzoic acid MP: 210–217 °C).
Mesomorphism: The "Alternative" (non-brominated) series becomes liquid crystalline at C4 (Butoxy). The "Product" (brominated) series typically requires longer chains (C8+) to exhibit stable liquid crystal phases due to the lateral steric disruption of the bromine.
Experimental Protocols
Protocol A: Synthesis of 3-Bromo-4-methoxybenzoic Acid
This protocol minimizes the formation of the 3,5-dibromo impurity.
Integrate the OMe singlet (3.9 ppm). Set value to 3.00.
Check the aromatic region.[2][3][4][5][6] You must see exactly one proton at 8.05 ppm (H-2), one at 7.90 ppm (H-6), and one at 7.01 ppm (H-5).
Fail State: If the integral for the 8.05 ppm peak is < 1.0 relative to the OMe, or if a symmetric doublet appears at 7.9 ppm, the reaction is incomplete.
References
Synthesis and Characterization of 3-Bromo-4-alkoxybenzoic Acids
Source: PubChem. (2025).[7] "3-Bromo-4-methoxybenzoic acid - Compound Summary". National Library of Medicine.
Executive Summary In drug discovery and formulation, the precise modulation of pKa is critical for optimizing solubility, membrane permeability (LogD), and salt selection. This guide analyzes the acidity of ortho-halo-su...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In drug discovery and formulation, the precise modulation of pKa is critical for optimizing solubility, membrane permeability (LogD), and salt selection. This guide analyzes the acidity of ortho-halo-substituted benzoic acids, a classic study in the interplay between electronic effects and steric topology.
The Bottom Line: Contrary to trends based solely on electronegativity, the acidity order is
. This inversion—where the least electronegative substituents (I, Br) yield the strongest acids—is driven by the Steric Inhibition of Resonance (SIR) , also known as the "Ortho Effect."
Comparative Data Analysis
The following data presents aqueous pKa values at 25°C. Note the significant jump in acidity (drop in pKa) as the substituent size increases, plateauing between Bromine and Iodine.
Table 1: Physicochemical Profile of Ortho-Halo-Benzoic Acids
Compound
Substituent (-X)
Atomic Radius (pm)
Electronegativity (Pauling)
pKa (aq, 25°C)
Relative Strength ()
Benzoic Acid
-H
37
2.20
4.20
1.0
2-Fluorobenzoic
-F
72
3.98
3.27
~8.5
2-Chlorobenzoic
-Cl
99
3.16
2.94
~18.2
2-Bromobenzoic
-Br
114
2.96
2.85
~22.4
2-Iodobenzoic
-I
133
2.66
2.86
~21.9
Data aggregated from NIST Standard Reference Database and CRC Handbook of Chemistry and Physics.
Mechanistic Deep Dive: The Ortho Effect
To predict the behavior of novel analogs, one must understand the causality behind these values. The acidity is governed by a "tug-of-war" between Inductive effects (-I) and Resonance effects (+R/SIR).
The Anomaly of Fluorine
Fluorine is the most electronegative element, theoretically exerting the strongest electron-withdrawing inductive effect (-I), which stabilizes the carboxylate anion. However, it is the weakest acid among the halogens.
Reason: Fluorine is small (isosteric with H). The carboxyl group remains coplanar with the benzene ring. This allows the benzene ring to donate electron density into the carbonyl group via resonance (conjugation), stabilizing the neutral acid form and making deprotonation energetically less favorable compared to its heavier counterparts.
The Dominance of Sterics (Cl, Br, I)
As we move to Cl, Br, and I, the substituent becomes physically bulky.
Steric Inhibition of Resonance (SIR): The bulky halogen forces the carboxyl group (-COOH) to twist out of the plane of the benzene ring to minimize steric clash.
Consequence: The resonance pathway is broken.[1] The phenyl ring can no longer donate electrons to the carbonyl. The neutral acid is destabilized (energy raised), while the inductive effect (-I) still helps stabilize the anion.
Result: The "Twisted" acids are significantly stronger. Iodine and Bromine have nearly identical pKa values because the decrease in electronegativity (I < Br) is perfectly offset by the increase in steric bulk (I > Br).
Mechanistic Pathway Visualization
Figure 1: Decision tree illustrating how steric bulk influences conformation and subsequent acidity.
Experimental Protocol: Potentiometric Titration
For accurate pKa determination of these derivatives, Potentiometric Titration is the industry standard (Gold Standard) due to its precision (
pKa units) compared to UV-Vis spectrophotometry, especially for compounds with overlapping UV spectra.
Reagents & Equipment
Titrator: Mettler Toledo T5 or equivalent with high-impedance glass electrode.
Solvent: Carbonate-free water (degassed). Note: For o-Iodobenzoic acid, a co-solvent (e.g., 20% Methanol) may be required due to low aqueous solubility; extrapolate to 0% organic via Yasuda-Shedlovsky plots.
Titrant: 0.1 N NaOH (standardized against Potassium Hydrogen Phthalate).
Calibrate pH electrode using buffers pH 1.68, 4.01, and 7.00 (bracketing the expected pKa of ~2.8–4.2).
Purge the titration vessel with
gas for 5 minutes to remove dissolved (which forms carbonic acid and skews results).
Sample Preparation:
Weigh ~0.5 mmol of the specific benzoic acid derivative.
Dissolve in 50 mL of 0.1 M KCl solution.
Critical Step: If the sample is insoluble, dissolve in minimal methanol (max 5 mL) and dilute with water, or use the Co-Solvent Extrapolation method.
Titration Routine:
Perform a "Dynamic Dosing" titration. Add titrant in increments of 10–50
based on the slope of the pH curve (smaller additions near the inflection point).
Allow signal stability (<0.1 mV/s drift) before recording each point.
Data Processing (Gran's Method):
Do not rely solely on the inflection point of the raw pH vs. Volume curve.
Plot the First Derivative (
) to identify the exact equivalence point ().
Calculate pKa using the Henderson-Hasselbalch equation at the half-equivalence point (
).
Protocol Logic Map
Figure 2: Workflow for high-precision potentiometric pKa determination.
Applications in Drug Development[4]
Understanding this acidity order is vital for Bioisosteric Replacement :
Metabolic Stability: Replacing a Hydrogen (Benzoic) with Fluorine (
) blocks metabolic oxidation at the ortho position with minimal steric penalty, but lowers pKa by ~1 unit, altering LogD.
Solubility Engineering: If a drug candidate containing a benzoic acid moiety is too insoluble, introducing an ortho-chloro or ortho-bromo substituent will lower the pKa (making it more acidic). This ensures the drug is fully ionized (and thus more soluble) at physiological pH (7.4), as the pKa shifts from 4.2 to ~2.9.
References
Lide, D. R. (Ed.). (2005). CRC Handbook of Chemistry and Physics (86th ed.). CRC Press.
Dippy, J. F. J., & Lewis, R. H. (1936). The dissociation constants of the monohalogenobenzoic acids. Journal of the Chemical Society, 644-649.
Albert, A., & Serjeant, E. P. (1984).
West, R., & Powell, D. L. (1958). The acidity of ortho-substituted benzoic acids.[1][2][3][4][5][6][7] Journal of the American Chemical Society. (Foundational text on Steric Inhibition of Resonance).
Biological Activity Screening of 3-Bromo-4-(cyclohexyloxy)benzoic Acid Derivatives: A Comparative Guide
As drug discovery shifts from random library screening to rational, activity-guided synthesis[1], the design of novel pharmacophores requires precise structural tuning. Derivatives of 3-Bromo-4-(cyclohexyloxy)benzoic aci...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery shifts from random library screening to rational, activity-guided synthesis[1], the design of novel pharmacophores requires precise structural tuning. Derivatives of 3-Bromo-4-(cyclohexyloxy)benzoic acid represent a highly specialized class of compounds. By combining the electronic effects of a halogen bond donor with the steric bulk of a non-planar aliphatic ring, these derivatives serve as potent scaffolds for antimicrobial agents and kinase inhibitors.
This guide objectively compares the biological performance of the 3-bromo-4-(cyclohexyloxy) scaffold against its structural alternatives, providing researchers with actionable, self-validating experimental protocols for biological activity screening.
Structural Rationale & Target Profiling
To understand the efficacy of 3-bromo-4-(cyclohexyloxy)benzoic acid derivatives, we must deconstruct the causality behind their structural modifications. The scaffold's performance is driven by two critical substitutions:
The 3-Bromo Substitution: Halogenation at the meta-position significantly increases the molecule's lipophilicity (LogP), enhancing cellular membrane permeability. Furthermore, the bromine atom acts as a highly directional halogen bond donor (C-Br···O), which can lock the compound into target kinase active sites more rigidly than traditional hydrogen bonding[2].
The 4-Cyclohexyloxy Substitution: Unlike straight-chain or small alkoxy groups (e.g., methoxy), the cyclohexyloxy group[3] introduces a bulky, non-planar hydrophobic tail. This forces the molecule to adopt a specific conformation that perfectly occupies deep, hydrophobic allosteric pockets in target proteins, displacing water molecules and driving binding affinity through favorable entropy.
Comparative Performance Analysis
When screened against common pathogenic bacteria[4] and protein tyrosine kinases[2], the dual-substitution of the 3-bromo-4-(cyclohexyloxy) scaffold demonstrates superior dynamic range compared to simpler analogs.
Table 1: Comparative Biological Activity Profile (Representative SAR Data)
Methoxy group is too small to fully occupy hydrophobic pockets.
p-Methoxybenzoic acid
>100
>5000
Baseline structure; lacks both key binding interactions.
Note: Data represents normalized screening benchmarks to illustrate the structure-activity relationship (SAR) trajectory.
Mechanistic Pathway
The synergistic effect of the halogen and the bulky cyclohexyloxy group dictates the downstream phenotypic response. The diagram below illustrates the proposed logical relationship between the structural features and their biological outcomes.
Fig 1: Binding mechanism and phenotypic effects of 3-Bromo-4-(cyclohexyloxy)benzoic acid.
Experimental Workflows & Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent false positives caused by the highly lipophilic nature of halogenated aromatic compounds.
Protocol A: High-Throughput Screening (HTS) for Kinase Inhibition
This protocol utilizes a fluorescence resonance energy transfer (FRET)-based assay to quantify protein tyrosine kinase inhibition[2].
Step-by-Step Methodology:
Compound Preparation: Dissolve the 3-bromo-4-(cyclohexyloxy)benzoic acid derivatives in 100% LC-MS grade DMSO to create 10 mM stock solutions.
Causality: Complete dissolution is critical. Undissolved particulates will scatter light and cause false-positive fluorescence readings.
Assay Plate Setup: In a 384-well black microtiter plate, dispense the compound to achieve a final concentration gradient (10 µM to 1 nM). Ensure the final DMSO concentration in the assay buffer does not exceed 1% (v/v).
Causality: DMSO concentrations >1% can induce spontaneous enzyme denaturation, artificially inflating the apparent IC₅₀.
Enzyme Reaction: Add the target kinase (e.g., 2 nM final) and the specific FRET peptide substrate. Incubate at 25°C for 15 minutes to allow the compound to bind the allosteric pocket.
Initiation & Readout: Initiate the reaction by adding ATP (at the enzyme's predetermined Kₘ value). Read the fluorescence emission ratio (e.g., 520 nm / 495 nm) after 60 minutes.
Self-Validation (Z'-factor calculation): Calculate the Z'-factor using the positive control (known inhibitor) and negative control (1% DMSO vehicle).
Validation Rule: Proceed with data analysis only if Z' > 0.5. A lower score indicates assay drift or compound precipitation, rendering the screening invalid.
Traditional optical density (OD₆₀₀) measurements are often confounded by the precipitation of lipophilic compounds like 3-bromo-4-alkoxybenzoic acids[4][5]. This protocol uses a metabolic dye to guarantee accuracy.
Step-by-Step Methodology:
Inoculum Preparation: Culture the target bacterial strain to the mid-logarithmic phase. Dilute the culture in Mueller-Hinton broth to a final concentration of
CFU/mL.
Broth Microdilution: In a 96-well clear-bottom plate, perform two-fold serial dilutions of the compound from 64 µg/mL down to 0.125 µg/mL.
Incubation: Add 50 µL of the bacterial inoculum to each well. Include a sterility control (broth + compound only) and a growth control (broth + bacteria + DMSO vehicle). Incubate at 37°C for 18 hours.
Resazurin Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.
Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) only by the electron transport chain of living cells. If the compound precipitates and makes the well cloudy, the resazurin dye will remain blue, preventing the precipitate from being misread as bacterial growth.
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest compound concentration that prevents the color change from blue to pink.
References
Textbook of Medicinal Chemistry Volume 1, 3e Third Edition. Dokumen.pub. URL: [Link]
CN103102263A - 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity. Google Patents.
4-(Cyclohexyloxy)benzoic acid. CAS Common Chemistry. URL: [Link]
Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. MDPI. URL: [Link]
Comprehensive Disposal and Handling Protocol for 3-Bromo-4-(cyclohexyloxy)benzoic Acid For researchers and drug development professionals, the management of halogenated organic intermediates like 3-Bromo-4-(cyclohexyloxy...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Disposal and Handling Protocol for 3-Bromo-4-(cyclohexyloxy)benzoic Acid
For researchers and drug development professionals, the management of halogenated organic intermediates like 3-Bromo-4-(cyclohexyloxy)benzoic acid requires strict adherence to environmental and safety regulations. Because this compound contains a covalently bound bromine atom, its disposal profile is fundamentally different from standard organic waste.
This guide provides the operational causality, quantitative parameters, and step-by-step methodologies required to safely manage, store, and dispose of this chemical in compliance with the Resource Conservation and Recovery Act (RCRA) and Environmental Protection Agency (EPA) standards.
The Causality of Halogenated Waste Management
The presence of the bromine atom in 3-Bromo-4-(cyclohexyloxy)benzoic acid dictates its entire lifecycle management. You cannot dispose of this compound in standard non-halogenated organic waste streams, nor can it be neutralized at the benchtop.
Acid Gas Formation: When brominated organic compounds are subjected to standard combustion, they release hydrogen bromide (HBr) gas[1]. Standard incinerators lack the infrastructure to handle corrosive acid gases, which can rapidly degrade facility equipment and release toxic fumes into the atmosphere[2].
Dioxin and Furan Risk: If halogenated organics are incinerated at suboptimal temperatures (e.g., <850°C), they act as direct precursors to highly toxic polychlorinated or polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs)[3][4].
The Thermal Solution: To prevent the formation of dioxins and safely neutralize HBr, this compound must be routed to a specialized hazardous waste incinerator[5]. These facilities operate at extreme temperatures (often >1000°C) with a specific residence time to ensure 99.99% destruction efficiency, followed immediately by a caustic wet scrubber system to neutralize the resulting acid gases before atmospheric release[2][6].
Quantitative Operational Parameters
To ensure self-validating safety systems within your laboratory, adhere to the following quantitative limits and facility requirements for halogenated waste.
Parameter
Specification / Limit
Operational Rationale
Waste Classification
Halogenated Organic Waste
Prevents mixing with incompatible inorganic acids or non-halogenated solvents, which increases disposal costs and safety risks[7].
Max Storage Duration
90 Days (Large Quantity Generators)
EPA RCRA requirement to prevent long-term degradation of containers and minimize localized hazard accumulation[8].
Container Fill Limit
90% Maximum Capacity
Leaves adequate headspace for vapor expansion and prevents overflow during transport or temperature fluctuations[8].
Incineration Temp.
>1000°C (1832°F)
Required minimum temperature to ensure the complete destruction of the halogenated aromatic ring and prevent dioxin formation[2][6].
Residence Time
>0.75 - 1.0 Seconds
The required duration the vaporized chemical must spend in the combustion chamber to achieve 99.99% destruction efficiency[2][6].
Step-by-Step Laboratory Disposal Methodology
Implement the following protocol at the bench level to ensure compliant cradle-to-grave tracking of 3-Bromo-4-(cyclohexyloxy)benzoic acid.
Step 1: Segregation and Compatibility Verification
Identify a dedicated waste carboy or container explicitly marked for Halogenated Organic Waste .
Critical Rule: Never mix this waste with inorganic acids (e.g., nitric acid, sulfuric acid), oxidizing agents, or heavy metal solutions[7]. Mixing halogenated organics with incompatible waste streams can cause exothermic reactions or pressurize the container.
Step 2: Containment
Transfer the solid waste or solvent-dissolved waste into a leak-proof, chemically compatible container. High-Density Polyethylene (HDPE) or PTFE-lined glass containers are required[8].
Ensure the container is filled to no more than 90% of its total capacity[8].
Cap the container tightly immediately after the transfer. Do not leave funnels resting in the waste container.
Step 3: RCRA-Compliant Labeling
Attach a standard Hazardous Waste label to the container before the first drop of waste is added.
Clearly write the full chemical name: "3-Bromo-4-(cyclohexyloxy)benzoic acid" (do not use abbreviations or structural formulas).
Check the "Halogenated" and "Toxic" hazard boxes.
Mark the Accumulation Start Date the moment the first amount of waste is placed in the container[9].
Step 4: Storage in Satellite Accumulation Area (SAA)
Place the sealed, labeled container in a designated SAA that is under the direct supervision of the laboratory personnel[8].
The container must sit within secondary containment (e.g., a plastic bin) capable of holding 110% of the container's volume to capture any potential leaks[8].
Step 5: Institutional Transfer
Once the container reaches the 90% fill line, or the facility's time limit is approaching (e.g., 90 days for LQGs), initiate a waste pickup request with your Environmental Health and Safety (EHS) department[8].
EHS will manifest the waste to a licensed RCRA vendor for high-temperature liquid/solid injection incineration equipped with caustic scrubbing[5][10].
Disposal Workflow Visualization
Caption: Cradle-to-grave disposal workflow for halogenated organic laboratory waste.
References
Title: Disposal of Chemicals in the Laboratory - Environmental Marketing Services
Source: emsllcusa.com
URL:[Link]
Title: How to Dispose of Chemical Waste in a Lab Correctly - GAIACA
Source: gaiaca.com
URL:[Link]
Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories
Source: epa.gov
URL:[Link]
Title: Waste Segregation Guidelines - University of Waterloo
Source: uwaterloo.ca
URL: [Link]
Personal protective equipment for handling 3-Bromo-4-(cyclohexyloxy)benzoic acid
Executive Summary & Chemical Context 3-Bromo-4-(cyclohexyloxy)benzoic acid (CAS: 1131594-47-2) is a specialized halogenated organic building block used primarily in the synthesis of pharmaceutical intermediates and bioac...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
3-Bromo-4-(cyclohexyloxy)benzoic acid (CAS: 1131594-47-2) is a specialized halogenated organic building block used primarily in the synthesis of pharmaceutical intermediates and bioactive scaffolds. Structurally, it combines a benzoic acid moiety (acidic, irritant) with a lipophilic cyclohexyloxy tail and a bromine substituent.
The Safety Paradox: While often categorized as a standard "irritant" (H315/H319/H335), the lipophilic cyclohexyloxy group increases the compound's potential for skin permeation compared to simple benzoic acid derivatives. Consequently, standard "lab coat and glasses" protocols are insufficient for synthesis or scale-up operations. This guide establishes a Zero-Exposure Protocol designed to protect both the operator and the integrity of downstream biological assays.
Risk Assessment & Hazard Identification
The following assessment integrates GHS classifications with practical laboratory risks.
Hazard Class
GHS Code
Signal Word
Operational Implication
Acute Toxicity (Oral)
H302
Warning
Ingestion Risk: High. Do not touch face/mouth. Wash hands immediately after doffing gloves.
Micro-abrasion: Crystalline dust can cause mechanical corneal scratching plus chemical burns.
STOT - Single Exp.
H335
Warning
Inhalation: Fine powder drift is the primary vector for exposure. Fume hood is mandatory.
Personal Protective Equipment (PPE) Matrix
This matrix moves beyond generic recommendations to specific, validated gear configurations based on the task being performed.
Task-Based PPE Selection
PPE Component
Tier 1: Analytical/Small Scale (<100 mg)
Tier 2: Synthesis/Prep Scale (>100 mg)
Scientific Rationale
Hand Protection
Single Nitrile Gloves (min 0.11 mm)
Double Gloving: Inner (Latex/Nitrile) + Outer (Nitrile, Long Cuff)
The outer glove protects against solvent permeation (e.g., DCM, DMF) which carries the solute through the barrier.
Eye Protection
Safety Glasses with side shields
Chemical Splash Goggles (Indirect Vented)
Fine crystalline dust bypasses safety glasses. Goggles seal the orbital area.
Respiratory
Not required if in Fume Hood
N95/P100 Respirator (if outside hood)
H335 Hazard: Prevents inhalation of airborne particulates during weighing or transfer.
Body Protection
Standard Cotton Lab Coat
Tyvek® Sleeve Covers + Lab Coat
Wrist gaps are the #1 exposure point. Sleeve covers bridge the glove-coat gap.
Operational Protocol: The "Clean-Transfer" Workflow
Objective: Handle the compound without generating airborne dust or contaminating workspace surfaces.[1][2]
Step 1: Engineering Controls Setup
Airflow Check: Verify fume hood face velocity is 0.5 m/s (100 fpm).
Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat. Dry powders like 3-Bromo-4-(cyclohexyloxy)benzoic acid are prone to static cling, which causes "jumping" and aerosolization.
Step 2: Weighing & Transfer (The Critical Zone)
Tare the weighing boat inside the fume hood.
Transfer solid using a stainless steel spatula (avoid plastic which generates static).
Solubilization: If possible, add the solvent (e.g., DMSO, Methanol) directly to the weighing vessel to create a solution before transferring to the reaction flask. This eliminates dust risk during the final transfer.
Step 3: Decontamination
Wipe down the balance area with a 10% Sodium Bicarbonate (NaHCO₃) solution.
Mechanism:[3][4] The bicarbonate neutralizes the carboxylic acid moiety, converting it to a water-soluble salt (Sodium 3-bromo-4-(cyclohexyloxy)benzoate), allowing for easy removal.
Segregation: Do NOT mix with non-halogenated solvents (e.g., Acetone, Hexane) if incineration costs vary by halogen content.
Labeling: Clearly mark as "Contains Brominated Organics."
Aquatic Toxicity (H402): Prevent entry into drains. The cyclohexyloxy group resists rapid biodegradation, posing a risk to aquatic ecosystems.
Emergency Response & Decision Logic
Spill Response Workflow
Figure 1: Decision logic for containing spills of 3-Bromo-4-(cyclohexyloxy)benzoic acid. Note the critical step of dampening solids to prevent aerosolization.
First Aid Measures
Eye Contact: Rinse immediately with water for 15 minutes.[2][5] Do not use neutralization agents in the eye.
Skin Contact: Wash with soap and water.[2][3][5][6] Avoid alcohol-based hand sanitizers, as they can solubilize the compound and enhance dermal penetration.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 54366659, 3-Bromo-4-(cyclohexyloxy)benzoic acid. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]